Exendin-4
Beschreibung
Origin and Structural Relationship to Glucagon-Like Peptide-1 (GLP-1)
Exendin-4's journey into the realm of research began with its discovery in a rather unexpected source, highlighting the potential of exploring natural biological systems for novel compounds.
Discovery and Natural Source
This compound was first identified in 1990 by Dr. John Eng at the Veterans Administration Center in the Bronx, NY. nih.gov His research was driven by an interest in bioactive peptides from the venom of certain lizards and snakes, particularly the Gila monster (Heloderma suspectum), as earlier studies had indicated that their venom could cause pancreatic enlargement, suggesting an effect on insulin (B600854) synthesis. nih.gov Dr. Eng assayed the venom of the Gila monster and isolated a peptide that he named exendin, which stimulated the synthesis and release of insulin from pancreatic beta cells. nih.gov this compound was specifically isolated from the salivary secretions of the Gila monster. researchgate.netva.govnih.gov This discovery provided researchers with a novel peptide that exhibited striking similarities to the mammalian incretin (B1656795) hormone GLP-1. nih.gov
Sequence Homology and Structural Similarities with Glucagon-Like Peptide-1 (GLP-1)
This compound is a 39-amino acid peptide that shares significant sequence homology with mammalian GLP-1, specifically GLP-1(7-36)amide. nih.govresearchgate.netcellsciences.comgenscript.com The sequence identity between this compound and GLP-1(7-36)amide is approximately 53%. nih.govresearchgate.netcellsciences.comgenscript.comglucagon.com Despite this level of sequence divergence, this compound is a high-affinity agonist for the GLP-1 receptor. nih.govtocris.com
A key structural difference lies in the N-terminal region, although there is relatively high convergence (∼90%) in the first nine amino acids between GLP-1 and this compound. acs.org However, studies have shown that the binding of GLP-1 and this compound to the GLP-1 receptor's extracellular domain (ECD) can induce different conformational changes. researchgate.net For instance, a diverging residue (Val 33 in GLP-1 and Lys 27 in this compound(9-39)) can lead to shifts in the conformations of residues within or near the binding pocket of the ECD. researchgate.net Specifically, Lys 27 in this compound(9-39) interacts with Glu 127 in the receptor, an interaction not observed with Val 33 of GLP-1, causing Glu 127 to adopt a different conformation. researchgate.net These structural nuances contribute to the distinct pharmacological profiles of the two peptides, particularly this compound's enhanced stability against enzymatic degradation by dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.netglucagon.comfrontiersin.org Unlike GLP-1, which has an alanine (B10760859) at position 2 and is rapidly degraded by DPP-4, this compound has a glycine (B1666218) at this position, rendering it resistant to DPP-4 cleavage and resulting in a significantly longer half-life. researchgate.netglucagon.com
Overview of Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism as a Research Area
The glucagon-like peptide-1 receptor (GLP-1R) is a G protein-coupled receptor (GPCR) that plays a central role in glucose homeostasis and has become a significant area of research. pnas.orgthno.orgresearchgate.net GLP-1, an incretin hormone secreted by intestinal L-cells, primarily in response to food intake, activates the GLP-1R to stimulate glucose-dependent insulin secretion from pancreatic beta cells. oup.comorientjchem.orgnih.govscholasticahq.com This glucose-dependent mechanism is crucial for regulating blood glucose levels. oup.comorientjchem.org
Research into GLP-1R agonism encompasses a wide range of investigations, including the molecular mechanisms of receptor activation, downstream signaling pathways (such as cAMP formation), and the physiological effects mediated by the receptor in various tissues. tocris.comthno.orgresearchgate.net Beyond its well-established role in glucose regulation and insulin secretion, GLP-1R agonism research has expanded to explore its effects on glucagon (B607659) secretion, gastric emptying, food intake, and even potential effects in extra-pancreatic tissues like the brain, heart, and kidney. researchgate.netgenscript.comglucagon.comscholasticahq.commdpi.com The development of GLP-1R agonists as research tools has been instrumental in elucidating these diverse physiological roles. mdpi.comnih.gov
Historical Development of this compound as a Research Tool and Prototypical Agonist
Following its isolation, this compound quickly became a crucial research tool for studying the GLP-1 system. Its ability to bind to and activate the GLP-1 receptor with high affinity made it a valuable probe for characterizing the receptor and its signaling pathways. genscript.comtocris.comoup.com Early research utilized this compound to investigate glucose-induced insulin secretion in isolated pancreatic islets and to study cAMP formation in pancreatic acini. tocris.com
This compound's resistance to DPP-4 degradation, in contrast to native GLP-1, made it particularly useful for in vivo research, allowing for studies with a longer duration of action. researchgate.netglucagon.comoup.com This prolonged activity facilitated investigations into the sustained effects of GLP-1R activation in animal models. researchgate.netglucagon.com Researchers employed this compound in various preclinical studies to explore its effects on glucose metabolism, insulin secretion, glucagon suppression, gastric emptying, and food intake in rodents and other animal models. researchgate.netnih.govresearchgate.netgenscript.comglucagon.com
Structure
2D Structure
Eigenschaften
Molekularformel |
C186H286N50O62S |
|---|---|
Molekulargewicht |
4247 g/mol |
IUPAC-Name |
acetic acid;(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,6S)-5-[2-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[(2S)-2-[2-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]pyrrolidin-2-yl]-2-oxoacetyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]-6-methyl-3,4-dioxo-1-phenyloctan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[2-[(2S)-1-[[(4S)-4-amino-5-(1H-imidazol-5-yl)-2,3-dioxopentyl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C184H282N50O60S.C2H4O2/c1-16-94(10)147(229-228-115(52-58-144(257)258)168(279)216-121(73-101-77-195-105-39-24-23-38-103(101)105)172(283)214-117(68-90(2)3)169(280)204-107(41-26-28-61-186)162(273)217-122(75-135(189)244)158(269)198-80-136(245)196-83-139(248)231-63-31-45-131(231)178(289)222-127(87-238)177(288)220-125(85-236)159(270)199-81-137(246)202-96(12)182(293)233-65-32-46-132(233)183(294)232-64-30-43-129(232)152(263)153(264)130-44-33-66-234(130)230-124(84-235)155(190)266)154(265)151(262)116(71-99-34-19-17-20-35-99)212-170(281)118(69-91(4)5)213-163(274)108(42-29-62-194-184(191)192)211-179(290)146(93(8)9)225-156(267)95(11)203-160(271)110(48-54-140(249)250)207-165(276)111(49-55-141(251)252)208-166(277)112(50-56-142(253)254)209-167(278)113(59-67-295-15)210-164(275)109(47-53-134(188)243)206-161(272)106(40-25-27-60-185)205-175(286)126(86-237)221-171(282)119(70-92(6)7)215-173(284)123(76-145(259)260)218-176(287)128(88-239)223-181(292)149(98(14)241)226-174(285)120(72-100-36-21-18-22-37-100)219-180(291)148(97(13)240)224-138(247)82-201-227-114(51-57-143(255)256)157(268)197-79-133(242)150(261)104(187)74-102-78-193-89-200-102;1-2(3)4/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,201,227-230,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,243)(H2,189,244)(H2,190,266)(H,193,200)(H,196,245)(H,197,268)(H,198,269)(H,199,270)(H,202,246)(H,203,271)(H,204,280)(H,205,286)(H,206,272)(H,207,276)(H,208,277)(H,209,278)(H,210,275)(H,211,290)(H,212,281)(H,213,274)(H,214,283)(H,215,284)(H,216,279)(H,217,273)(H,218,287)(H,219,291)(H,220,288)(H,221,282)(H,222,289)(H,223,292)(H,224,247)(H,225,267)(H,226,285)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194);1H3,(H,3,4)/t94-,95+,96+,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-;/m0./s1 |
InChI-Schlüssel |
LZPSUOCMCYSLCB-KIRTWGQPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNN[C@@H](CCC(=O)O)C(=O)NCC(=O)C(=O)[C@H](CC3=CN=CN3)N)NN[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@H](C)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)C(=O)[C@@H]9CCCN9N[C@@H](CO)C(=O)N.CC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNNC(CCC(=O)O)C(=O)NCC(=O)C(=O)C(CC3=CN=CN3)N)NNC(CCC(=O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N6CCCC6C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)C(=O)C9CCCN9NC(CO)C(=O)N.CC(=O)O |
Herkunft des Produkts |
United States |
Molecular and Cellular Pharmacology of Exendin 4
Glucagon-Like Peptide-1 Receptor (GLP-1R) Interaction Dynamics
Exendin-4's effects are initiated by its binding to the GLP-1R. This interaction is characterized by specific affinity and triggers conformational changes in the receptor, leading to its activation.
Ligand Binding Affinity and Specificity
This compound demonstrates high binding affinity for the GLP-1R. rndsystems.com Studies have shown that this compound can exhibit higher binding affinity for the isolated N-terminal domain (NTD) of the GLP-1R compared to native GLP-1. researchgate.net The N-terminal extracellular domain of the GLP-1R is recognized as important for ligand binding and specificity, while the transmembrane domain is involved in receptor activation. researchgate.net
Research indicates that the C-terminal extension of this compound, which is absent in GLP-1, plays a role in enhancing its interaction with the isolated NTD of the GLP-1R. e-enm.orgnih.gov This interaction may involve a Trp cage motif in this compound that interacts with specific residues in the receptor's NTD. researchgate.net However, the contribution of the nine-residue C-terminal extension to the binding affinity at the membrane-tethered human GLP-1 receptor appears less significant compared to its effect on the isolated NTD. researchgate.net
Studies comparing this compound and GLP-1 binding to the NTD of the human GLP-1R have shown similar affinity, contrasting with earlier findings using the soluble isolated domain. nih.gov The selectivity observed at the rat GLP-1R for this compound over truncated this compound(9-39) has been attributed to a hydrogen bond between Ser-32 of this compound and Asp-68 of the rat GLP-1R, an interaction not formed with Glu-68 in the human receptor. nih.gov
Competitive binding assays have been used to assess the affinity of this compound and its derivatives. For instance, studies using sarcophagine-conjugated this compound derivatives showed IC50 values in the nanomolar to picomolar range, indicating high affinity binding to GLP-1R-positive cells. thno.org
Here is a table summarizing some reported binding affinity data:
| Ligand | Receptor | Assay Type | IC50 (pmol/L) | Kd (pM) | Reference |
| This compound | GLP-1R (INS-1 cells) | Competitive Cell Binding | 303.3 ± 1.7 | - | thno.org |
| BaMalSar-exendin-4 | GLP-1R (INS-1 cells) | Competitive Cell Binding | 500.0 ± 134.6 | - | thno.org |
| Mal2Sar-(this compound)2 | GLP-1R (INS-1 cells) | Competitive Cell Binding | 173.1 ± 79.0 | - | thno.org |
| This compound | GLP-1R | - | - | 136 | rndsystems.com |
| Ex-D3-C40 | GLP-1R | Surface Plasmon Resonance | No significant change vs Ex-4-C40 | - | mdpi.com |
Note: IC50 values represent the concentration of ligand required to inhibit 50% of the binding of a radiolabeled ligand. Kd values represent the dissociation constant, indicating binding affinity.
The binding specificity of this compound to the GLP-1R has been confirmed through various methods, including blocking studies with GLP-1R antagonists like Exendin-(9-39). thno.orgnih.govoup.comnih.gov
Receptor Activation Mechanisms
Upon binding, this compound activates the GLP-1R, a process that involves conformational changes in the receptor leading to the engagement of intracellular signaling partners. researchgate.netnih.govresearchgate.netbiorxiv.org As a class B GPCR, the GLP-1R's activation mechanism involves interactions between the ligand and both the extracellular domain and the transmembrane bundle of the receptor. pnas.org
The binding of this compound to the GLP-1R leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). oup.comnih.govresearchgate.net This increase in intracellular cAMP is a primary event in GLP-1R signaling and mediates many of this compound's effects. bioscientifica.comphysiology.orgresearchgate.net
Studies have investigated the structural determinants of GLP-1R activation by this compound. The N-terminal region of GLP-1R peptide agonists is recognized as important for biased agonism between G protein signaling and β-arrestin recruitment. nih.gov Conformational flexibility near the N-terminus of the peptide agonist may be a key determinant of agonist efficacy. biorxiv.org
Conformational Changes Upon Ligand Binding
The binding of this compound to the GLP-1R induces conformational changes in the receptor structure. researchgate.netacs.org These changes are crucial for initiating downstream signaling events.
Crystal structures of the GLP-1R extracellular domain bound to different ligands, including this compound fragments, have provided insights into these conformational changes. Differences in side chain conformations in the binding pocket of the extracellular domain have been observed between GLP-1-bound and this compound(9-39)-bound structures. researchgate.net For example, a diverging residue between GLP-1 and this compound(9-39) can cause a shift in the conformations of residues in or near the binding pocket. researchgate.net
Conformational biosensor approaches have been used to measure the movement of the GLP-1R extracellular domain upon ligand binding. researchgate.netnih.gov These studies suggest that modifications to this compound, such as acylation, can affect the movement of the extracellular domain, which is associated with altered signaling profiles. researchgate.netnih.gov
Cryo-electron microscopy (cryo-EM) studies of the GLP-1R bound to this compound analogues in complex with Gs protein have revealed distinct receptor conformers with different modes of peptide-receptor engagement. biorxiv.org These structural studies highlight the dynamic nature of the receptor-ligand interaction and its link to receptor function. biorxiv.org
Intracellular Signaling Pathways Activated by this compound
The activation of the GLP-1R by this compound triggers multiple intracellular signaling pathways, primarily mediated through G protein coupling and the recruitment of β-arrestins. researchgate.netnih.govresearchgate.netbioscientifica.comacs.orgwisc.edubioscientifica.compharmgkb.orgresearchgate.net
G Protein-Coupled Signaling (e.g., cAMP/PKA Pathway)
A major signaling pathway activated by this compound through the GLP-1R is the Gs protein-mediated pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. researchgate.netnih.govnih.govresearchgate.netresearchgate.netbioscientifica.comphysiology.orgresearchgate.netwisc.edubioscientifica.compharmgkb.orgresearchgate.net This elevation in cAMP activates protein kinase A (PKA). nih.govnih.govbioscientifica.comphysiology.orgresearchgate.netpharmgkb.org
The cAMP/PKA pathway mediates many of the known effects of this compound, including the potentiation of glucose-stimulated insulin (B600854) secretion in pancreatic beta-cells. bioscientifica.combioscientifica.compharmgkb.org Activation of PKA can lead to the phosphorylation of various downstream targets, influencing cellular processes such as gene expression, enzyme activity, and ion channel function. oup.comnih.govpharmgkb.orgnih.gov
For example, this compound's anti-apoptotic effects in endothelial cells have been shown to be mediated by the activation of PKA-dependent signaling pathways. bioscientifica.com In pancreatic duct cells, this compound has been shown to induce proproliferative signaling through the cAMP-PKA pathway, leading to the phosphorylation of CREB and increased cyclin levels. nih.gov this compound also stimulates cAMP production and PKA activation in hypothalamic neurons, influencing the expression of feeding-associated neuropeptides. oup.com
While the cAMP/PKA pathway is central, this compound can also activate other signaling cascades. Studies have indicated the involvement of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway in mediating some of this compound's protective effects. bioscientifica.combioscientifica.compharmgkb.org Furthermore, activation of AMPK signaling by this compound via the GLP-1R has been observed in human vascular endothelial cells. researchgate.net
Here is a simplified representation of the cAMP/PKA pathway activated by this compound:
Beta-Arrestin Recruitment and Signaling Bias
In addition to G protein coupling, GLP-1R activation by this compound can also lead to the recruitment of β-arrestins, particularly β-arrestin-1 and β-arrestin-2. researchgate.netresearchgate.netacs.orgwisc.edu Beta-arrestins play roles in receptor desensitization, internalization, and can also initiate distinct signaling pathways, contributing to the complexity of GLP-1R signaling. researchgate.netnih.govacs.org
The concept of biased agonism is relevant to GLP-1R signaling, where different ligands can preferentially activate either G protein-mediated pathways or β-arrestin recruitment, or exhibit a balance between the two. researchgate.netnih.govacs.orgwisc.eduresearchgate.net Variations in the amino acid sequence of GLP-1R agonists can lead to differences in their propensity to recruit β-arrestins relative to stimulating cAMP generation. acs.orgwisc.edu
Studies have compared the signaling profiles of this compound and its analogues, demonstrating how modifications can influence biased agonism. For instance, an acylated analogue of this compound showed a bias toward G protein recruitment and reduced β-arrestin-2 recruitment efficacy compared to native this compound. researchgate.netnih.gov This biased signaling profile was associated with reduced receptor endocytosis and preferential recycling pathways. researchgate.netnih.gov
Relative to mature GLP-1, this compound has been reported to show a bias toward the recruitment of β-arrestin-1 and β-arrestin-2 relative to cAMP generation. acs.orgwisc.edu This suggests that this compound may differentially engage these signaling pathways compared to the native hormone.
The recruitment of β-arrestins to the GLP-1R can be influenced by receptor phosphorylation, which is often mediated by G protein receptor kinases (GRKs). acs.org β-arrestins can interact with the phosphorylated receptor, leading to desensitization and internalization. researchgate.netnih.govacs.org However, β-arrestins can also scaffold signaling molecules and activate pathways independent of G protein signaling, such as MAPK pathways. nih.gov
Understanding the balance between G protein signaling and β-arrestin recruitment is important as it can influence the duration and nature of the cellular response to GLP-1R activation. G protein-biased GLP-1R agonists, for example, have been associated with increases in sustained insulin secretion due to reduced receptor desensitization and downregulation. researchgate.net
PI3K/Akt Pathway Modulation
This compound has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Activation of the PI3K-Akt signaling pathway is reported as a mechanism underlying the protective effects of this compound in various cell types. wikidata.orgnih.gov For instance, this compound can attenuate the decrease in phosphorylated Akt (p-Akt) levels caused by oxidative stress in retinal pigment epithelial cells, and this protective effect is largely abrogated by the addition of a PI3K inhibitor like LY294002. wikidata.org This suggests that the PI3K/Akt pathway is involved in this compound-mediated protection against oxidative damage. wikidata.org
In cardiac cells, stimulation of GLP-1Rs with this compound inhibits methylglyoxal-induced oxidative stress and mitochondrial abnormalities through a signaling pathway that involves cAMP, Epac, and the PI3K/Akt axis. atamanchemicals.com this compound's ability to activate Akt through PI3K activity in these cells highlights the importance of this pathway in its cardioprotective effects. atamanchemicals.com
Furthermore, this compound has been shown to inhibit atrial arrhythmogenesis and reduce atrial fibrosis in models of myocardial infarction-induced heart failure, partly through the inactivation of the PI3K/Akt signaling pathway via the GLP-1 receptor. transcriptionfactor.org This indicates that this compound's effects on the PI3K/Akt pathway can be tissue- and context-dependent, leading to varied outcomes such as protection or inhibition of fibrosis.
ERK/MAPK Signaling Cascade
This compound also influences the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling cascade. Activation of GLP-1R can trigger the ERK/MAPK pathway. nih.gov Studies have demonstrated that this compound decreases the phosphorylation of ERK-MAPK in certain cancer cell lines, contributing to its antiproliferative effects. fishersci.atfishersci.se This inhibitory effect on ERK-MAPK activation appears to be dependent on GLP-1R expression. fishersci.atfishersci.se
While GLP-1 can prevent apoptosis of pancreatic beta cells through both PI3K-Akt and PKA-ERK signaling pathways, this compound's neuroprotective effects in some contexts, such as enhancing neuronal base excision repair, are mediated primarily by the PI3K-Akt axis rather than the MEK/ERK pathway. nih.gov This suggests a degree of pathway selectivity in this compound signaling depending on the cellular context and the specific downstream effect being measured.
Modulation of Other Intracellular Messengers (e.g., Ca2+)
This compound is known to modulate intracellular calcium (Ca2+) levels. GLP-1 receptor activation leads to an increase in intracellular cAMP levels, which can subsequently influence calcium signaling. wikipedia.orgciteab.com this compound can affect calcium transport, potentially via L-type voltage-gated calcium channels, and activate downstream calcium-dependent kinases. sigmaaldrich.com
In experimental diabetes, this compound promotes retinal ganglion cell survival and function by inhibiting calcium channels, specifically suppressing L-type voltage-gated calcium channel activity. nih.gov This suppression of calcium influx is suggested to be mediated by a signaling pathway involving GLP-1R, Gs proteins, cAMP, PKA, ryanodine (B192298) receptors, calcium, calmodulin, calcineurin, and protein phosphatase 1 (PP1). nih.gov PP1 is thought to inactivate L-type voltage-gated calcium channels by dephosphorylating them, thereby reducing calcium influx and protecting cells against excitotoxic calcium overload. nih.gov this compound has also been shown to increase intracellular calcium concentration in pig iliac endothelium cells, and this change may play a role in its effect on nitric oxide production. nih.gov
GLP-1R Trafficking and Regulation
The activity of the GLP-1 receptor is tightly regulated by its trafficking dynamics, including internalization, recycling, and degradation. This compound, as a GLP-1R agonist, significantly influences these processes in a ligand-specific manner.
Ligand-Induced Receptor Internalization (Endocytosis)
Upon binding to this compound, the GLP-1 receptor undergoes rapid ligand-induced internalization, a process primarily mediated by clathrin-dependent endocytosis. pharmakb.comfishersci.caciteab.comwikidata.org This internalization leads to the removal of the receptor from the cell surface. Studies in beta cells and other cell lines have shown pronounced GLP-1R internalization with this compound treatment, often with slightly increased potency compared to native GLP-1 at high concentrations. fishersci.ca Almost complete disappearance of surface receptors can occur within minutes of exposure to maximal this compound concentrations. citeab.com
Molecular factors like Huntingtin-interacting protein-1 (HIP1) are involved in the coupling of cell surface GLP-1R activation with clathrin-dependent endocytosis induced by this compound. wikidata.org Silencing of HIP1 has been shown to reduce this compound-induced GLP-1R internalization. wikidata.org
Post-Endocytic Receptor Recycling and Degradation Pathways
Following internalization, the fate of the GLP-1R-Exendin-4 complex involves sorting into either recycling pathways that return the receptor to the plasma membrane or degradative pathways targeting the receptor to lysosomes. fishersci.caciteab.comnih.gov this compound treatment is associated with a distinct post-endocytic trafficking profile compared to GLP-1. fishersci.ca
Recycling of internalized GLP-1R back to the plasma membrane is slower after this compound treatment compared to GLP-1. fishersci.canih.govnih.gov This slower recycling contributes to more pronounced receptor desensitization in certain experimental setups. fishersci.ca Electron microscopy studies have indicated a trend towards greater localization of GLP-1R in late endosomes and lysosomes after this compound treatment compared to GLP-1. fishersci.ca
Accelerated GLP-1R degradation is observed with this compound in beta cells. fishersci.caciteab.com This difference in degradation rates between this compound and GLP-1 is apparently due, at least in part, to differences in their susceptibility to degradation by the endopeptidase endothelin-converting enzyme-1 (ECE-1) within endosomes. fishersci.caciteab.comnih.govciteab.com this compound is highly resistant to ECE-1 degradation, whereas GLP-1 is rapidly degraded by this enzyme at low pH. citeab.comnih.gov This resistance to degradation contributes to the prolonged action and distinct trafficking behavior of this compound. fishersci.caciteab.com
Impact of Receptor Trafficking on Sustained Signaling
Receptor internalization measurements have revealed differences in maximal responses with prolonged incubations of different agonists. unige.ch this compound induces robust translocation of β-arrestin-2 to the plasma membrane and endosomes. nih.gov While pronounced GLP-1R internalization is observed with both GLP-1 and this compound at high concentrations, this compound shows slightly increased potency in this regard. mdpi.com Following agonist washout, GLP-1R recycles more slowly after this compound treatment across a range of concentrations compared to GLP-1. mdpi.com This slower recycling after this compound treatment can lead to more pronounced desensitization in challenge/washout/re-challenge experiments. mdpi.com The reasons for these differences are not fully understood but may relate to intra-endosomal ligand-receptor dissociation or differential ligand sensitivity to intra-endosomal degradation by endothelin converting enzyme-1 (ECE-1). mdpi.com this compound is highly resistant to ECE-1 degradation, whereas GLP-1, which facilitates faster GLP-1R recycling, is rapidly degraded by ECE-1 at low pH. frontiersin.org
Comparative Pharmacology with GLP-1 and Other Analogs
This compound is a potent GLP-1R agonist. e-enm.org Comparisons with native GLP-1 and other analogs reveal distinct pharmacological characteristics of this compound.
Differential Potency and Efficacy in Signaling
This compound generally exhibits high potency at the GLP-1 receptor. tocris.com In cellular assays, this compound shows similar potency to human GLP-1 in binding to and activating GLP-1R. frontiersin.org However, in murine models, this compound has demonstrated significantly greater potency in improving glucose control compared to human GLP-1. frontiersin.org The potency of this compound in inducing cAMP formation is high. tocris.com While both this compound and GLP-1 are high-potency full agonists at the GLP-1R, studies have reported differential signal bias between them. mdpi.com For instance, this compound has been shown to favor cytoplasmic cAMP production. frontiersin.org
Some studies comparing this compound to other analogs, such as lixisenatide (B344497) (which shares the first 37 amino acids with this compound), have found differences in signaling potency despite equal binding affinity. researchgate.netnih.gov Lixisenatide was found to be less potent for cAMP signaling compared to this compound in one study. researchgate.netnih.gov Modifications to the C-terminus of this compound can also affect signaling potency. researchgate.netnih.gov
Data on the potency of this compound compared to GLP-1 in activating GLP-1R via cAMP signaling:
| Ligand | Log EC50 (Luciferase Assay in HEK293T cells) |
| This compound | -9.71 ± 0.21 e-enm.org |
| Human GLP-1 | -9.20 ± 0.11 e-enm.org |
This table indicates that this compound is slightly more potent than human GLP-1 in this specific assay. e-enm.org
Distinct Trafficking Profiles
This compound and GLP-1 exhibit distinct GLP-1R trafficking profiles. nih.govnih.gov While both peptides induce extensive GLP-1R clustering in the plasma membrane and are rapidly endocytosed, the GLP-1 receptor recycles more slowly to the cell surface after this compound treatment compared to GLP-1. researchgate.netnih.gov This slower recycling with this compound is associated with more pronounced desensitization in re-challenge experiments. mdpi.com The differential trafficking behaviors may be linked to differences in intra-endosomal ligand-receptor dissociation or varying sensitivities to endosomal degradation by enzymes like ECE-1. mdpi.com this compound's resistance to ECE-1 degradation, in contrast to GLP-1's susceptibility, contributes to these altered trafficking behaviors and degradation patterns. frontiersin.orgmdpi.com
Resistance to Enzymatic Degradation (e.g., DPP-IV)
A key pharmacological advantage of this compound over native GLP-1 is its resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.gove-enm.orgglucagon.com DPP-IV rapidly inactivates native GLP-1 by cleaving peptides with alanine (B10760859) or proline at the second position. e-enm.orgresearchgate.net this compound has a glycine (B1666218) residue at the second position, which makes it resistant to DPP-IV-mediated degradation. e-enm.orge-enm.orgglucagon.com This resistance contributes significantly to this compound's longer plasma half-life and increased duration of action compared to native GLP-1. glucagon.com Studies in rats have shown that this compound exhibits a much longer plasma half-life than GLP-1 after various administration routes. researchgate.net
Data on the stability of this compound and GLP-1 in the presence of FBS (containing DPP-IV activity):
| Ligand | % Initial Activity Remaining After 72 hours in 10% FBS | % Initial Activity Remaining After 96 hours in 100% FBS |
| This compound | Maintained for more than 72 hours e-enm.org | Sustained more than 50% e-enm.org |
| Human GLP-1 | Completely lost activity after 72 hours e-enm.org | Data not available (completely lost by 72h) |
This table illustrates the superior stability of this compound compared to GLP-1 when exposed to DPP-IV activity present in FBS. e-enm.org
Non-Canonical Receptor Interactions
While this compound primarily acts as an agonist for the canonical GLP-1 receptor, research explores potential non-canonical interactions or mechanisms. Studies investigating the effects of this compound in various cellular contexts, such as colorectal cancer cell lines, have examined its impact on pathways like the GSK3β/β-catenin/NF-κB axis, suggesting potential interactions beyond direct GLP-1R activation in specific scenarios. techscience.com However, in these studies, this compound did not affect the expression of GLP-1 receptors or the activity of Akt at the tested concentrations. techscience.com
Research into biased agonism at the GLP-1R also touches upon how ligands like this compound can selectively engage different intracellular pathways, potentially leading to specific cellular responses. nih.govnih.gov this compound has been found to favor G protein signaling and induce β-arrestin recruitment. nih.govnih.gov Modifications to the this compound sequence can alter this bias, influencing the recruitment of G proteins and β-arrestins. nih.govnih.govbiorxiv.org
Furthermore, studies involving N-terminally diversified GLP-1R agonists, including modified this compound peptides, have challenged the full understanding of N-terminal sequence requirements for GLP-1R activation, pointing to flexibility in sequences that can trigger activation. nih.gov
Structural Biology and Peptide Engineering of Exendin 4
Primary and Secondary Structural Elements
Exendin-4 is a linear peptide composed of 39 amino acids. Its sequence and the resulting conformational features play a significant role in its function.
Amino Acid Sequence and Homology to GLP-1
This compound has a defined amino acid sequence: HGEGTFTSDL SKQMEEEAVR LFIEWLKNGG PSSGAPPPS. cellsciences.comhellobio.com It shares approximately 53% amino acid sequence homology with human GLP-1 (7-36) amide. cellsciences.comnovusbio.comgoogle.com Despite this moderate homology, this compound is a more potent GLP-1R agonist than GLP-1 and exhibits a longer duration of action. e-enm.orgnih.gov A key difference in their N-terminal sequences is the presence of Gly at position 2 in this compound, compared to Ala in GLP-1. This substitution in this compound makes it resistant to rapid degradation by the enzyme dipeptidyl peptidase IV (DPP-IV), which cleaves peptides after an alanine (B10760859) or proline at the second position. nih.gove-enm.orgnih.gov Additionally, this compound possesses a nine-amino acid C-terminal extension that is absent in GLP-1. nih.gove-enm.org
Here is a comparison of the amino acid sequences of this compound and GLP-1 (7-36) amide:
| Feature | This compound Sequence (1-39) | GLP-1 (7-36) amide Sequence (7-36) |
| Amino Acid Sequence | HGEGTFTSDL SKQMEEEAVR LFIEWLKNGG PSSGAPPPS | HADGTFTSDV SSYLEGQAAK EFIAWLVKGR G |
| Length | 39 amino acids | 30 amino acids |
| Homology to GLP-1 (7-36) | ~53% | 100% |
| N-terminal Residue 2 | Glycine (B1666218) (G) | Alanine (A) |
| C-terminal Extension | Present (PSSGAPPPS) | Absent |
Conformational Features
In solution, this compound exhibits significant helicity, particularly from residue 7 to residue 28. rcsb.org This helical structure is more regular and less flexible compared to GLP-1. rcsb.org this compound can also form a compact tertiary fold in its C-terminal segment (residues 21-38) known as the Trp-cage motif, which shields the side chain of Tryptophan 25 from solvent. rcsb.org This tertiary structure is partially populated in water and fully populated in certain aqueous solutions like trifluoroethanol (TFE). rcsb.org The presence of a helix-favoring glutamate (B1630785) at residue 16 in this compound, in contrast to a helix-destabilizing glycine at the equivalent position in GLP-1, contributes to this compound's greater helicity. rcsb.org In micelle-bound states, a single helix (residues 11-27) is observed in this compound, with the C-terminal residues (31-39) being disordered. rcsb.org The C-terminal capping interaction in this compound appears to be hydrophobic and contributes to the thermal stability of its helix. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies on this compound have been instrumental in understanding how specific amino acid residues and structural features contribute to its binding affinity, potency, and stability.
Importance of N-Terminal Residues for Agonism
The N-terminal region of this compound is critical for its agonist activity at the GLP-1 receptor. biorxiv.orgacs.org While this compound and GLP-1 share high sequence similarity in their first 11 residues, subtle differences have significant impacts. biorxiv.orgresearchgate.net The N-terminal residues engage with the transmembrane (TM) core of the GLP-1R and are necessary for GLP-1R-mediated cAMP production. biorxiv.orgresearchgate.net Studies involving N-terminal truncations have shown that removing the first two N-terminal residues of GLP-1 significantly reduces affinity and yields a partial agonist, while for this compound, this truncation has been reported to result in a high-affinity antagonist, although it doesn't significantly affect affinity. biorxiv.orgresearchgate.netnih.gov The ability of the N-terminus to access non-helical conformations appears important for GLP-1R activation. biorxiv.orgresearchgate.net
Role of C-Terminal Modifications in Receptor Interaction and Stability
The C-terminal region of this compound, particularly the nine-amino acid extension absent in GLP-1, plays a role in its interaction with the GLP-1 receptor and contributes to its stability. This C-terminal tail can enhance the binding affinity of this compound to the N-terminal extracellular domain (ECD) of the GLP-1R. e-enm.orge-enm.org While some studies suggest this C-terminal extension enhances binding affinity and provides stability and solubility, others indicate that removing it has minimal effect on binding to the human GLP-1R. nih.govresearchgate.netnih.govresearchgate.net The C-terminal Trp-cage motif in this compound may contribute to interactions with specific residues in the receptor's N-terminal domain. researchgate.net Modifications or truncations of the C-terminus can impact receptor interaction and stability. For instance, replacing the C-terminal Trp-cage with a fatty acid has been explored to improve therapeutic utility and resistance to enzymes like neutral endopeptidase 24.11 (NEP 24.11). sci-hub.se Adding a C-terminal Cysteine has been used for site-specific labeling without significantly altering binding affinity. mdpi.comresearchgate.net
Impact of Specific Amino Acid Substitutions on Pharmacological Profile
Specific amino acid substitutions within the this compound sequence can significantly impact its pharmacological profile, affecting receptor binding, potency, and stability. For example, the Glu3Asp substitution (Ex-D3) in this compound has been shown to increase the internalization rate into cells upon binding to GLP-1R and induce weaker hypoglycemic effects compared to native this compound, making it a promising candidate for GLP-1R imaging probes with reduced risk of hypoglycemia. mdpi.comresearchgate.net Substituting Gly4 with D-Ala in this compound resulted in only a slight decrease in potency for cAMP production, whereas substitution with L-Ala led to a significantly lower potency, highlighting the importance of conformational flexibility near the N-terminus. researchgate.net Rational design involving amino acid substitutions has been used to create this compound analogues with improved structural characteristics, such as increased helicity and reduced aggregation propensity, while preserving biological activity. rcsb.orgacs.org These studies demonstrate that even single amino acid changes can fine-tune the properties of this compound and its analogues for specific therapeutic or diagnostic applications. mdpi.comresearchgate.net
Strategies for Enhancing Peptide Stability and Pharmacokinetic Properties in Preclinical Models
Enhancing the stability and extending the half-life of this compound are crucial for its development into a more convenient and effective therapeutic agent. Various peptide engineering strategies have been explored in preclinical models to achieve these goals. These approaches aim to reduce enzymatic degradation, decrease renal clearance, and promote sustained release or absorption.
Amino Acid Modifications and Substitutions
Amino acid modifications and substitutions are fundamental approaches to improve peptide stability, particularly against enzymatic degradation. This compound is known to be more resistant to DPP-4 cleavage than native GLP-1 due to its N-terminal sequence. nih.gov However, it is still subject to degradation by other peptidases, including aminopeptidases, serine proteases, and metalloproteases, particularly in organs like the kidney and liver. nih.govresearchgate.net
Studies have investigated specific amino acid substitutions to enhance stability. For instance, substituting methionine at position 14 with leucine (B10760876) has been explored to prevent oxidation of the methionine residue, which can affect the peptide's shelf-life. researchgate.netviamedica.pl Preclinical studies have shown that the metabolism of this compound involves initial endoproteolytic cleavage followed by exoproteolytic digestion, with different primary cleavage sites identified in kidney and liver homogenates. nih.govresearchgate.net Modifying residues around these cleavage sites can potentially reduce degradation.
Data from preclinical studies on the metabolic stability of this compound in rat kidney and liver homogenates highlight the difference in degradation rates:
| Biological Matrix | Half-life (minutes) | Primary Cleavage Sites (after AA) |
| Rat Kidney Homogenate | 7.8 | 14, 15 |
| Rat Liver Homogenate | 100.9 | 11 |
This data underscores the importance of targeting specific enzymatic pathways in different organs to improve this compound's stability profile.
PEGylation Conjugation
PEGylation involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide. This modification increases the peptide's hydrodynamic size, which reduces renal clearance and can also shield the peptide from enzymatic degradation and reduce immunogenicity. tandfonline.comnih.gov PEGylation of this compound has been investigated as a strategy to prolong its half-life in vivo. nih.gov
Site-specific PEGylation is often preferred over non-specific PEGylation to avoid pharmacological heterogeneity and improve efficiency. nih.gov Preclinical studies have demonstrated that site-specifically PEGylated this compound analogs can exhibit significantly prolonged half-lives compared to the unmodified peptide. nih.govresearchgate.net For example, a C-terminal site-specific PEGylated analog of this compound showed a half-life of 27.12 ± 5.75 hours in Sprague Dawley rats, which was a substantial increase compared to the 1.54 ± 0.47 hours half-life of native this compound. researchgate.net Another study involving site-specific PEGylation of an this compound derivative containing an albumin-binding peptide and a protease-sensitive linker demonstrated a circulating half-life of approximately 119.7 hours for the released this compound in Sprague Dawley rats. rsc.org
Data from a preclinical study illustrating the impact of site-specific PEGylation on this compound half-life in Sprague Dawley rats:
| Peptide | Half-life (hours) |
| Native this compound | 1.54 ± 0.47 |
| C-term PEGylated Ex-4 | 27.12 ± 5.75 |
These findings in preclinical models suggest that PEGylation is a viable strategy for extending the circulation time of this compound.
Fatty Acylation and Albumin Binding Strategies
Fatty acylation involves attaching a fatty acid chain to the peptide, which promotes non-covalent binding to circulating albumin. nih.govresearchgate.net Albumin binding increases the apparent molecular size of the peptide, reducing renal filtration and protecting it from enzymatic degradation, thereby extending its half-life. researchgate.netglucagon.com This strategy has been successfully applied to other GLP-1 receptor agonists like liraglutide. glucagon.com
For this compound, fatty acylation has been shown to enhance albumin binding and significantly prolong its pharmacokinetic profile in preclinical models. nih.govsci-hub.sebiorxiv.org Studies have explored the effect of different fatty acid chain lengths and positions of attachment on albumin binding affinity and in vivo efficacy. researchgate.netsci-hub.se For instance, fatty-acylated this compound analogs displayed increased interaction with albumin compared to native this compound. sci-hub.se An acylated analog, this compound-C16, showed extensive albumin binding and was effective in lowering blood glucose in mice for at least 72 hours. nih.govbiorxiv.org Another study with Lys27-lauric acid-Exendin-4 demonstrated enhanced pharmacokinetic parameters, including half-life, mean residence time, and AUC, in rats and db/db mice compared to native this compound. researchgate.net
Data on albumin interaction and half-life for native and fatty-acylated this compound analogs in preclinical studies:
| Peptide | Albumin Interaction (% bound) | Half-life (hours) (Human Plasma) |
| Native this compound | 35.2 ± 3.2 | 7.6 |
| Ex-4(1-32)K-Capric Acid (C10) | 71.2 (up to) | 24.2 |
| Ex-4(1-32)K-Palmitic Acid (C16) | 71.2 (up to) | 28.4 |
These preclinical results support fatty acylation as an effective method to extend the half-life of this compound through albumin binding.
Fusion Proteins and Bioconjugates (e.g., DARPins, Hapten Conjugates)
Fusion proteins and bioconjugates involve linking this compound to larger molecules or entities to improve its pharmacokinetic properties. This can include fusion with proteins like albumin or domains that bind to albumin, or conjugation with other molecules such as DARPins (Designed Ankyrin Repeat Proteins) or haptens. researchgate.netiiitd.edu.inmdpi.com
Fusion with an albumin-binding domain (ABD) is a strategy to increase the peptide's circulation time by leveraging the long half-life of albumin. mdpi.com Preclinical studies with other engineered scaffold proteins fused to ABD have shown increased blood retention and reduced kidney and liver uptake. mdpi.com While direct examples of this compound fused specifically with DARPins for pharmacokinetic enhancement were not prominently found in the immediate search results, the concept of using DARPins as fusion partners to improve the properties of therapeutic proteins is an active area of research. mdpi.com
Conjugation with haptens, small molecules that can bind to endogenous antibodies, has also been explored. iiitd.edu.innih.gov By attaching a hapten like dinitrophenyl (DNP) to this compound, the conjugate can bind to naturally occurring anti-hapten antibodies in the circulation. This binding increases the complex's size, reducing renal clearance and extending the half-life. iiitd.edu.innih.gov Preclinical studies with this compound-DNP conjugates have demonstrated significantly elongated half-lives and improved long-acting antidiabetic activity in the presence of endogenous anti-DNP antibodies. iiitd.edu.innih.gov
Preclinical data on the half-life of this compound-DNP conjugates:
| Peptide | Half-life (hours) (in presence of anti-DNP antibodies) |
| Native this compound | Short (not quantified in this source) |
| Ex4-DNP Conjugate 7 | Significantly elongated (not quantified in this source) |
These approaches highlight the versatility of fusion proteins and bioconjugates in engineering this compound with improved pharmacokinetic profiles in preclinical settings.
Hydrocarbon Stapling
Hydrocarbon stapling involves introducing a covalent hydrocarbon bridge between amino acid side chains within a peptide sequence. This modification can constrain the peptide's conformation, often stabilizing alpha-helical structures. d-nb.info Stabilizing the secondary structure can enhance the peptide's resistance to proteolytic degradation and potentially improve its binding affinity and pharmacokinetic properties. d-nb.info
While hydrocarbon stapling has been successfully applied to improve the stability and biological activity of various peptides, including antimicrobial peptides, its specific application to this compound for enhancing pharmacokinetic properties in preclinical models has also been investigated. d-nb.infopnas.org This strategy can involve incorporating unnatural amino acids with reactive side chains at specific positions within the this compound sequence to form the staple. researchgate.netd-nb.info Preclinical studies have explored the use of hydrocarbon stapling to generate long-acting this compound analogs with improved pharmacological properties. pnas.org
Research has shown that hydrocarbon stapling can enhance proteolytic stability and improve pharmacokinetic profiles. d-nb.infopnas.orgumich.edu For instance, a peptide engineering strategy incorporating a serum protein binding motif into a covalent side-chain staple was used to create stapled long-acting this compound analogs that showed significantly enhanced pharmacokinetic properties in rodents. pnas.org
Gene Therapy Approaches for Sustained Expression
Gene therapy offers a distinct approach to achieve sustained therapeutic levels of this compound by delivering genetic material that enables the body to produce the peptide continuously. This bypasses the need for repeated peptide injections and can provide a constant supply of the therapeutic agent. cambridge.orgplos.org
Preclinical studies have explored the use of viral vectors, such as adeno-associated virus (AAV), to deliver the this compound gene to specific tissues for sustained expression. cambridge.orgplos.orgnih.govnih.gov Targeting tissues like the salivary glands has shown promise for achieving sustained systemic circulation of biologically active this compound in animal models. cambridge.orgplos.orgnih.govnih.gov
Studies in Zucker fa/fa rats and high-fat diet (HFD) mice, models of obesity and type 2 diabetes, have demonstrated that AAV-mediated gene therapy targeting the salivary glands resulted in sustained this compound expression and improved metabolic parameters, including reduced weight gain and improved glycemic control. plos.orgnih.govnih.gov Circulating this compound levels at pharmacological concentrations were detected for several weeks following a single gene therapy administration. plos.orgnih.govnih.gov
Preclinical data on sustained this compound levels following gene therapy in rodent models:
| Animal Model | Gene Delivery Method | Target Tissue | Circulating Ex-4 Levels (pmol/L) | Duration of Expression |
| HFD Mice | AAV5 | Salivary Glands | 138.9 ± 42.3 (Week 6) | Until end of study |
| Zucker fa/fa Rats | AAV5 | Salivary Glands | 238.2 ± 72 (Week 4, increasing) | Until end of study |
These preclinical findings suggest the potential of gene therapy to provide sustained delivery of this compound, offering a long-acting therapeutic strategy.
Peptide Synthesis Methodologies and Purification Techniques
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the chemical synthesis of peptides, including this compound. cpcscientific.comgoogle.comresearchgate.net This approach involves the sequential coupling of protected amino acids to a growing peptide chain that is anchored to a solid resin support. cpcscientific.com Initial industrial preparations of this compound often utilized a linear SPPS approach, typically employing Fmoc/tBu orthogonal protection strategies. cpcscientific.comresearchgate.net
Microwave-assisted SPPS has also been explored for the synthesis of GLP-1 analogues like this compound, demonstrating improvements in reaction time and crude product purity for medium- to large-length peptides. researchgate.net
Advanced Purification and Characterization
Following synthesis, crude this compound requires purification to achieve the desired purity level. Purification is often a challenging step due to potential side products from the synthesis process. cpcscientific.com
Common purification techniques include chromatography, such as ion-exchange chromatography, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography. nih.gov Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the purification of this compound and its conjugates, allowing for high purity levels, often reported as greater than 95%. raybiotech.comprospecbio.comcpcscientific.comthno.org
For radiolabeled this compound conjugates, quality control methods like RP-HPLC coupled with a radiation flow detector are used to determine radiochemical purity. nih.gov
Preclinical Research on Exendin 4 S Physiological and Cellular Effects
Studies on Pancreatic Islet Cell Biology
Research into the effects of Exendin-4 on pancreatic islet cells has primarily centered on understanding its impact on the insulin-producing beta cells, which are crucial for glucose homeostasis. These studies often utilize isolated islets, beta cell lines, and animal models of diabetes.
Beta-Cell Function and Survival in in vitro and in vivo Models
This compound has been shown to exert beneficial effects on beta-cell function and enhance their survival under various stress conditions in both in vitro and in vivo settings.
Glucose-Dependent Insulin (B600854) Secretion Potentiation
A well-established effect of this compound is its ability to potentiate glucose-dependent insulin secretion from beta cells oup.comnih.govresearchgate.net. This means that this compound enhances insulin release in the presence of elevated glucose levels, but it does not typically stimulate insulin secretion when glucose levels are low, thereby reducing the risk of hypoglycemia nih.gov. Studies using isolated pancreatic islets have demonstrated that this compound increases insulin secretion in response to glucose challenge researchgate.net. In anesthetized rats, infusion of this compound also led to increased plasma insulin concentrations following glucose administration researchgate.net. The insulinotropic action of this compound is mediated through its binding to the GLP-1 receptor, which activates downstream signaling pathways, including those involving cyclic AMP (cAMP) nih.govbiomolther.org. Activation of GLP-1R initiates cAMP-dependent second messenger pathways, such as protein kinase A (PKA) and exchange protein directly activated by cAMP 2 (Epac2), which promote insulin secretion by triggering Ca2+-induced exocytosis of insulin-containing vesicles from beta cells nih.gov.
Anti-Apoptotic Mechanisms
This compound has demonstrated significant anti-apoptotic effects on pancreatic beta cells in various preclinical models karger.comresearchgate.nete-dmj.org. Beta-cell apoptosis contributes to the reduction in beta-cell mass observed in diabetes researchgate.net. Studies have shown that this compound can protect beta cells from apoptosis induced by various insults, including lipotoxicity, oxidative stress, and inflammatory cytokines researchgate.netnih.govresearchgate.net. For instance, this compound inhibited palmitate-induced apoptosis in the MIN6 beta-cell line researchgate.net. It has also been shown to reduce the apoptotic rate of cultured beta cells subjected to hypoxia or IL-1β nih.gov. The anti-apoptotic effects of this compound are mediated through several signaling pathways, including the activation of the PI3K/Akt pathway nih.govresearchgate.nete-dmj.org. This compound has been shown to upregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL and downregulate pro-apoptotic proteins like Bax researchgate.nete-dmj.org. Activation of PKA and Epac by elevated cAMP levels can also inhibit caspase-3 activation and apoptosis e-dmj.org. These findings highlight the potential of this compound to preserve beta-cell mass by preventing cell death.
Effects on Beta-Cell Proliferation and Neogenesis
Preclinical studies indicate that this compound can promote both beta-cell proliferation (replication of existing beta cells) and neogenesis (differentiation of new beta cells from progenitor cells), leading to an increase in beta-cell mass karger.comnih.govresearchgate.netnih.gov. In vivo studies in diabetic rat models have shown that this compound treatment increases beta-cell mass by stimulating both processes researchgate.netnih.gov. This compound has been shown to increase beta-cell proliferation in vitro and in vivo, resulting in significant increases in beta-cell mass and beta-cell number karger.com. This proliferative effect is mediated, at least in part, via the PI3K/Akt signaling pathway karger.comnih.gov. Inhibition of PI3K/Akt signaling has been shown to abolish the proliferative effects of this compound karger.com. This compound has also been reported to stimulate the differentiation of duct cells into islet cells, contributing to neogenesis mdpi.com. Studies using human fetal pancreatic cells have shown that this compound can stimulate the expression of PDX1, a key transcription factor involved in pancreatic development and beta-cell differentiation nih.gov.
Data on Beta-Cell Proliferation in vitro with this compound Treatment
| Treatment | BrdU+ Beta Cells (%) |
| Control Islets | 2.5 ± 0.3 karger.com |
| This compound Treated Islets | 28.7 ± 3.1 karger.com |
*Data extracted from a study using isolated primary mouse islets karger.com. BrdU incorporation was used to label proliferating cells.
Modulation of Endoplasmic Reticulum Stress in Beta-Cells
Endoplasmic reticulum (ER) stress can contribute to beta-cell dysfunction and apoptosis in diabetes researchgate.netnih.gov. Preclinical research suggests that this compound can attenuate ER stress in beta cells researchgate.netnih.govjst.go.jp. Studies in diabetic mouse models have demonstrated that this compound treatment can reduce markers of islet ER stress, such as Chop and the spliced form of Xbp1 nih.gov. In vitro studies have shown that this compound can protect against lipotoxicity-induced ER stress by inducing the expression of BiP and the anti-apoptotic protein JUNB in rat beta cells researchgate.netnih.gov. This compound has also been shown to protect against ER stress induced by agents like thapsigargin (B1683126) and tunicamycin (B1663573) through the upregulation of Atf4 and the spliced form of Xbp1 nih.gov. The ability of this compound to alleviate ER stress may contribute to its protective effects on beta-cell survival and function nih.govjst.go.jp.
Islet Differentiation and Maturation Studies
Beyond neogenesis from ductal precursors, this compound has also been investigated for its effects on the differentiation and maturation of islet cells, particularly from less differentiated states. Studies have indicated that this compound can promote the differentiation of certain pancreatic cell lines towards an endocrine phenotype, exhibiting increased expression of beta-cell genes and the capacity for glucose-dependent insulin secretion glucagon.com. Furthermore, research using human fetal pancreatic cells has shown that this compound can not only induce the growth and differentiation of beta cells from undifferentiated precursors but also accelerate their functional maturation, evidenced by enhanced glucose-stimulated insulin secretion nih.gov. This suggests a role for this compound in guiding the development and functional capacity of insulin-producing cells.
Alpha-Cell Function and Glucagon (B607659) Regulation
This compound's effects on pancreatic alpha cells are crucial for its role in glucose regulation. While GLP-1 is known to inhibit glucagon secretion, preclinical research with this compound has investigated this modulation and the underlying mechanisms involving GLP-1 receptor signaling in alpha cells, as well as the potential for alpha-to-beta cell transdifferentiation. tandfonline.com
GLP-1, the endogenous counterpart to which this compound is an analog, inhibits glucagon secretion from alpha cells by binding to the GLP-1 receptor on these cells, thereby contributing to the reduction of blood sugar concentration. tandfonline.com While this compound is expected to mimic this effect due to its agonistic activity on the GLP-1 receptor, some studies in specific preclinical models have yielded nuanced results. For instance, in a study involving young and aging normal non-diabetic mice, this compound treatment improved glycemic control, but serum glucagon levels, which were increased by aging, were not inhibited by this compound treatment in either age group. plos.org This suggests that while GLP-1 receptor activation generally leads to inhibited glucagon secretion, the extent and context of this effect with this compound may vary depending on the physiological state and model used. tandfonline.complos.org
The effects of this compound on alpha cells are mediated through the activation of the GLP-1 receptor (GLP-1R), which is expressed on these cells. tandfonline.com GLP-1R activation typically triggers a signaling cascade, predominantly coupling to a Gαs subunit, leading to the activation of adenylyl cyclase and subsequent accumulation of cAMP. oup.com While GLP-1R signaling in beta cells is well-established for stimulating insulin secretion and promoting cell survival, its role and downstream signaling in alpha cells, particularly in the context of this compound treatment, are also being investigated. frontiersin.orgglucagon.com Studies suggest that enhanced beta-cell GLP-1R signaling can indirectly influence alpha-cell function, potentially leading to increased alpha-cell GLP-1 production under metabolic stress. frontiersin.org Furthermore, GLP-1R signaling in alpha cells has been implicated in regulating the expression of certain genes. For example, a study using liraglutide, another GLP-1R agonist, showed increased expression of PCSK1 and markers of beta cell fate in a subcluster of alpha cells, with INS and IAPP being among the most highly upregulated transcripts. jci.org
Research has explored the potential of inducing pancreatic alpha cells to transdifferentiate into beta-like cells as a strategy to replenish beta cell mass, particularly in conditions of severe beta cell loss like diabetes. mdpi.comfrontiersin.orgnih.gov Preclinical studies have indicated that GLP-1 receptor agonists, including this compound, may play a role in this process. mdpi.comnih.gov For example, it has been reported that treating alpha cells with GLP-1 receptor agonists like this compound can enhance alpha-cell proliferation and their transdifferentiation into beta cells. mdpi.com Studies using recombinant adenovirus expressing GLP-1 or this compound treatment have observed a significant increase in the number of cells co-expressing both insulin and glucagon, both in vivo and in vitro, suggesting a transition towards a beta-cell phenotype. frontiersin.orgnih.gov This transdifferentiation process may involve the modulation of key transcription factors that determine alpha and beta cell identity, such as Arx, Pdx1, and MafA. nih.govnih.gov While significant advances have been made, particularly in rodent models, the development of reliable human alpha cell-specific lineage tracing tools is needed for further understanding and documenting this possibility in human islets. biorxiv.org
Here is a table summarizing some preclinical findings on this compound's effects on alpha cells:
| Study Model (Preclinical) | This compound Treatment Effect | Key Findings Related to Alpha Cells | Source |
| Normal non-diabetic mice (young and aging) | Improved glycemic control. plos.org | Serum glucagon levels were not inhibited by this compound treatment despite improved glycemic control. plos.org | plos.org |
| Mouse alpha cells (αTC9) | Induced expression of Pdx1 and Ins2. frontiersin.orgnih.gov | Promoted transdifferentiation of alpha cells to beta cells. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Human islets | Increased islet active GLP-1 production (with GLP-1R agonist). frontiersin.org | Suggests potential for alpha-cell derived GLP-1 to compensate for diminished peripheral incretin (B1656795) action. frontiersin.org | frontiersin.org |
| Diabetic mice | Increased pancreatic insulin content and remission (in combination with immunosuppression). frontiersin.org | Highlights therapeutic potential of harnessing alpha-cell GLP-1 production to stimulate insulin secretion and promote beta-cell survival. frontiersin.org | frontiersin.org |
GLP-1R Expression and Signaling in Alpha Cells
Neurobiological Research and Neuroprotective Mechanisms
Beyond its metabolic effects, this compound has demonstrated significant promise in neurobiological research, exhibiting neuroprotective properties in various preclinical models of neurological disorders. tandfonline.commdpi.complos.orgoup.comoup.commdpi.com These effects are largely attributed to the expression and distribution of GLP-1 receptors in the central nervous system and the diverse mechanisms through which this compound promotes neuronal survival and inhibits apoptosis. mdpi.complos.orgoup.commdpi.comoup.com
The GLP-1 receptor is widely expressed throughout the central nervous system in various species, including rodents, non-human primates, and humans. frontiersin.orgoup.com This widespread distribution underlies the diverse neurobiological effects of GLP-1 and its analogs like this compound. GLP-1R expression has been mapped in numerous brain regions, including the cerebral cortex, hypothalamus, hippocampus, thalamus, substantia nigra, circumventricular organs (CVOs), cerebellum, and brainstem nuclei. frontiersin.org Specifically, high concentrations of GLP-1R immunoreactivity have been found in hypothalamic nuclei (such as the arcuate nucleus and paraventricular nucleus) and brainstem regions (including the area postrema, nucleus of the solitary tract (NTS), and dorsal motor nucleus of the vagus), which are involved in regulating feeding and energy balance. oup.comoup.commdpi.com GLP-1-producing neurons in the NTS project to various CNS areas, including those involved in reward and motivation, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc), where GLP-1 receptors are also expressed. mdpi.comnih.govpsychiatryonline.org this compound is known to cross the blood-brain barrier, allowing it to directly activate GLP-1Rs in the CNS. oup.comoup.comoup.comnih.gov
This compound has demonstrated neuroprotective effects by promoting neuronal survival and inhibiting apoptosis in various in vitro and in vivo preclinical models of neurodegenerative conditions and injury. tandfonline.commdpi.complos.orgoup.commdpi.comresearchgate.net
In models of oxidative stress and trophic factor withdrawal, this compound has shown protective effects. For instance, in NSC-19 neuroblastoma cells, this compound protected against hydrogen peroxide-induced oxidative stress and staurosporine-induced apoptosis. plos.org This anti-apoptotic action appears to involve the inhibition of caspase-3 activity. plos.org this compound has also been shown to reduce the production of reactive oxygen species (ROS) in neuronal cells and prevent neural apoptosis and mitochondrial dysfunction through signaling pathways such as the GLP-1 receptor/Epac/Akt pathway. researchgate.net
In models of neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD), this compound has exhibited protective effects. In a parkinsonian rat model of alpha-synucleinopathy, this compound treatment attenuated dopaminergic neuronal loss and mitigated motor deficits. nih.gov This was associated with the promotion of autophagy and degradation of pathological alpha-synuclein, mediated by inhibiting the PI3K/Akt/mTOR pathway. nih.gov this compound has also been shown to protect dopaminergic neurons by inhibiting microglial activation and the expression of matrix metalloproteinase-3 (MMP-3) in a mouse model of PD. mdpi.combioscientifica.com In models of AD, this compound has shown potential in alleviating beta-amyloid peptide toxicity, reducing its accumulation and expression. frontiersin.org It may also prevent the hyperphosphorylation of tau protein and protect against amyloid-beta-induced neurotoxicity, potentially through enhancing insulin signaling in the brain. mdpi.comfrontiersin.org
Furthermore, this compound has demonstrated neuroprotective effects in models of cerebral ischemia. In mice with transient focal cerebral ischemia, this compound treatment reduced infarct volume and improved neurological deficits. nih.govnih.gov This protective effect was linked to the suppression of oxidative stress, inflammatory responses, and cell death, potentially mediated through increased intracellular cAMP levels and the activation of the cAMP/PKA and PI3K/Akt pathways, which inhibit neuronal apoptosis. nih.govnih.gov this compound has also been shown to preserve blood-brain barrier integrity after subarachnoid hemorrhage in rats, potentially through GLP-1R/AMPK-dependent NF-κB/MMP-9 inhibition. frontiersin.org
Here is a table summarizing some preclinical findings on this compound's neuroprotective mechanisms:
| Study Model (Preclinical) | Insult/Condition | This compound Effect | Proposed Mechanism(s) | Source |
| NSC-19 neuroblastoma cells | Hydrogen peroxide-induced oxidative stress | Protected against cell death. plos.org | Inhibition of caspase-3 activity. plos.org Reduction of ROS production, GLP-1R/Epac/Akt signaling. researchgate.net | plos.orgresearchgate.net |
| NSC-19 neuroblastoma cells | Staurosporine-induced apoptosis | Protected against apoptosis. plos.org | Inhibition of caspase-3 activity. plos.org | plos.org |
| Parkinsonian rat model (alpha-synucleinopathy) | Dopaminergic neuronal loss, motor deficits | Attenuated neuronal loss, mitigated motor deficits. nih.gov | Promotion of autophagy, degradation of alpha-synuclein, inhibition of PI3K/Akt/mTOR pathway. nih.gov | nih.gov |
| Mouse model of Parkinson's disease (MPTP-induced) | Dopaminergic neurotoxicity, microglial activation | Protected dopaminergic neurons, inhibited microglial activation, reduced MMP-3 expression. mdpi.combioscientifica.com | Inhibition of microglial activation and MMP-3 expression. mdpi.combioscientifica.com | mdpi.combioscientifica.com |
| C. elegans model of Alzheimer's disease (beta-amyloid) | Beta-amyloid toxicity | Alleviated toxicity, reduced accumulation and expression of beta-amyloid. frontiersin.org | Potential involvement of DAF-16 (FoxO) transcription factor. frontiersin.org May prevent tau hyperphosphorylation, enhance brain insulin signaling. mdpi.comfrontiersin.org | mdpi.comfrontiersin.org |
| Mouse model of transient focal cerebral ischemia (MCAO) | Ischemia-reperfusion injury | Reduced infarct volume, improved neurological deficits. nih.govnih.gov | Suppression of oxidative stress, inflammation, cell death; increased intracellular cAMP, activation of cAMP/PKA and PI3K/Akt pathways. nih.govnih.gov | nih.govnih.gov |
| Rat model of subarachnoid hemorrhage | Blood-brain barrier disruption | Preserved blood-brain barrier integrity, improved neurological function. frontiersin.org | GLP-1R/AMPK-dependent NF-κB/MMP-9 inhibition. frontiersin.org | frontiersin.org |
Cardiovascular System Research
Cardioprotective Mechanisms in Preclinical Models of Ischemic Injury and Heart Dysfunction
Anti-Arrhythmogenic Effects
Preclinical studies have investigated the effects of this compound on cardiac arrhythmias, particularly in models of myocardial infarction (MI) and heart failure. Treatment with this compound has been shown to reduce atrial fibrosis and inhibit atrial arrhythmias in a rat model of MI. researchgate.netnih.gov In this model, this compound treatment shortened prolonged atrial action potential durations (APD50 and APD90) observed after MI and decreased the incidence of atrial tachyarrhythmias. researchgate.netnih.gov
This compound has also demonstrated anti-arrhythmic effects on ventricular arrhythmias. In a rat MI model, administration of this compound before ligation of the left anterior descending coronary artery significantly prevented the development of ventricular arrhythmias after ischemia, reducing the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) episodes. researchgate.netfrontiersin.org In a rat model of MI-induced heart failure, this compound reduced spontaneous ventricular arrhythmias and abbreviated the prolonged APD90, increasing APD alternans thresholds. nih.gov It also decreased susceptibility to burst pacing-induced arrhythmia ex vivo. nih.gov
Proposed mechanisms for the anti-arrhythmic effects include the reduction of sarcoplasmic reticulum (SR) calcium leak, potentially through reduced phosphorylation of Ryanodine (B192298) receptor 2 (RyR2) and suppressed CaMK-II activity. nih.gov Other mechanisms suggested involve the inhibition of the PI3K/AKT signaling pathway and attenuation of atrial fibrosis. researchgate.netnih.gov this compound's effects on ventricular excitability might also involve opposing the effects of β-adrenoceptor stimulation, mediated indirectly by acetylcholine (B1216132) and nitric oxide (NO). frontiersin.orgahajournals.org
Role in Endothelial Cell Function and Viability
Research indicates that this compound influences endothelial cell function and viability. It has been shown to promote proliferation in human coronary artery endothelial cells (HCAECs) via the PKA–PI3K/Akt–eNOS signaling pathway. mdpi.com this compound can enhance nitric oxide (NO) production and promote endothelial NO synthase (eNOS) phosphorylation, leading to improved coronary endothelial function. mdpi.com This vasoprotective effect is thought to be mediated through the activation of the AMPK/PI3K-Akt/eNOS signaling cascade via a GLP-1 receptor/cAMP-dependent mechanism. mdpi.com
Furthermore, this compound has been shown to improve endothelial barrier function. In cultured endothelial cells, it significantly prevented thrombin-induced permeability of endothelial monolayers via the GLP-1 receptor. nih.gov Immunofluorescence microscopy revealed that this compound abrogated the detrimental effects of thrombin on VE-cadherin and the F-actin cytoskeleton, resulting in decreased stress fiber and gap formation. nih.gov This effect is associated with the activation of small GTPase Rac1, mediated by both PKA and Epac1 signaling pathways. nih.gov
However, some studies present different findings depending on the context. In vitro studies examining the effect of this compound on human endothelial cells in the context of diabetic retinopathy reported no effect on proliferation or survival. researchgate.netcornell.edu Another study noted that this compound reduced high glucose-induced cell-tube formation in human retinal endothelial cells. tandfonline.com
Angiogenesis and Neovascularization Studies
The impact of this compound on angiogenesis and neovascularization has been explored in various preclinical models, with some studies suggesting a pro-angiogenic role while others indicate no effect or even inhibitory effects in specific contexts.
Studies supporting an angiogenic effect have shown that this compound promotes proliferation in HCAECs. mdpi.com In vitro assays using human umbilical vein endothelial cells (HUVECs), this compound treatment increased cell migration and the number of lumenized vessels sprouting in 3D bead assays. nih.gov Ex vivo studies using aortic rings demonstrated that this compound increased the sprouting of endothelial cells. nih.gov In vivo assays using Matrigel plugs showed that this compound significantly increased the number of new vessels and induced blood flow. nih.gov An animal study also suggested that this compound protected a critical ischemic hindlimb by promoting angiogenesis. jst.go.jp
Conversely, a study specifically investigating diabetic retinopathy found that this compound had no effect on proliferation, survival, or 3D vascular morphogenesis of human endothelial cells in vitro. researchgate.netcornell.edu This study also reported no negative effect of this compound on retinal neovascularization in vivo. researchgate.netcornell.edu Another study observed that this compound reduced high glucose-induced cell-tube formation in human retinal endothelial cells. tandfonline.com These conflicting findings highlight the potential context-dependency of this compound's effects on angiogenesis.
Vascular Effects in Preclinical Models
Regulation of Blood Pressure in Animal Models
Preclinical studies have provided evidence for the anti-hypertensive effects of this compound in animal models. In salt-sensitive obese db/db mice, treatment with this compound for 12 weeks inhibited the development of hypertension. researchgate.netnih.gov In these mice, this compound attenuated the delayed urinary sodium excretion and elevated blood pressure response to a high-salt load. researchgate.netnih.gov this compound also prevented angiotensin II-induced hypertension in non-diabetic mice and inhibited angiotensin II-induced phosphorylation of ERK1/2 in cultured renal cells. researchgate.netnih.gov These results suggest that this compound exerts anti-hypertensive effects by attenuating angiotensin II-induced high-salt sensitivity. researchgate.netnih.gov
Impact on Lipoprotein Metabolism
This compound has been shown to influence lipoprotein metabolism in preclinical models. In APOE*3-Leiden.CETP mice, a model with human-like lipoprotein metabolism, this compound modestly improved dyslipidaemia and markedly decreased atherosclerotic lesion severity and area. nih.gov This was accompanied by a reduction in hepatic lipid content. nih.gov
Studies in mice have demonstrated that this compound treatment significantly decreased serum very-low-density lipoprotein cholesterol (VLDL-C) and LDL-C levels in both Ldlr−/− and C57BL/6J mice. jst.go.jp This effect appeared to be independent of the LDL receptor (LDLR). jst.go.jp Potential mechanisms include the lowering of hepatic SREBP2 levels and decreased cholesterol absorption in the small intestine. jst.go.jp
Chronic administration of this compound in fructose-fed hamsters reduced plasma triglycerides (TG), cholesterol, VLDL-TG, and VLDL-cholesterol. glucagon.com In high-fat diet (HFD)-fed mice, this compound treatment reduced hepatic TG and cholesterol levels, which was associated with reduced expression of genes controlling hepatic lipogenesis, such as Fasn, Dgat1, and Srebf1. glucagon.com
Hepatic and Adipose Tissue Metabolism
This compound exerts significant effects on both hepatic and adipose tissue metabolism in preclinical models.
In the liver, this compound has consistently been shown to improve hepatic steatosis (fatty liver) in various rodent models, including ob/ob mice, HFD-fed mice, and ethanol-fed rats. glucagon.comnih.gove-dmj.orgresearchgate.netplos.orgplos.orgxiahepublishing.com This improvement is mediated through multiple mechanisms, including the modulation of lipid metabolism, enhancement of hepatic insulin signaling, reduction of hepatic lipogenesis, promotion of fatty acid oxidation, and improvement of glucose metabolism. glucagon.comnih.gove-dmj.orgresearchgate.netplos.orgplos.orgxiahepublishing.com
Specific findings in hepatic metabolism include the observation that this compound increases the expression of PPARα and acyl-Coenzyme A oxidase (ACOX) mRNA, key enzymes involved in fatty acid oxidation. e-dmj.org It also enhances the expression of NAMPT, SIRT1, and AMPK, suggesting that the regulation of the NAMPT/SIRT1/AMPK signaling pathway contributes to the improvement of hepatic lipid metabolism. e-dmj.orgplos.org Furthermore, this compound has been shown to attenuate hepatic lipogenesis by activating β-catenin signaling, leading to decreased expression of lipogenic transcription factors like SREBP-1 and PPARγ. plos.org this compound treatment also improved hepatic insulin sensitivity and glucose metabolism in ethanol-fed rats. nih.gov
In adipose tissue, this compound treatment has been shown to improve insulin sensitivity and lipid metabolism. nih.gov It promotes the expression and secretion of adiponectin, an insulin-sensitizing hormone, in adipocytes and adipose tissues, mediated via the Sirt1/Foxo-1 signaling pathway. nih.gov this compound can also induce lipolysis in mature adipocytes. researchgate.net Central administration of this compound in lean mice increased sympathetic outflow towards both white adipose tissue (WAT) and brown adipose tissue (BAT), leading to increased thermogenesis and uptake of triacylglycerol-derived fatty acids in these tissues. mdpi.com In diet-induced obese mice, while effects on WAT were blunted, this compound still increased sympathetic outflow towards BAT and enhanced glucose and triacylglycerol-derived fatty acid uptake by BAT, accompanied by reductions in body weight and plasma lipids and glucose. mdpi.com
Regulation of Hepatic Glucose and Lipid Metabolism in Animal Models
The liver plays a crucial role in maintaining glucose homeostasis through processes like gluconeogenesis, glycogenolysis, and glycogen (B147801) synthesis. Preclinical studies using various animal models have investigated the effects of this compound on these hepatic metabolic pathways.
Effects on Glucokinase Activity and Glycogen Synthesis
Studies have explored the influence of this compound on glucokinase activity and glycogen synthesis in the liver. Glucokinase (GK) is an enzyme that facilitates the first step of glycolysis and plays a significant role in hepatic glucose metabolism. Research in high-fat fed and alloxan-treated diabetic mice indicated that this compound treatment ameliorated the alloxan-induced decrease in glycogen synthesis in hepatocytes. researchgate.netebi.ac.uk Furthermore, this compound treatment was shown to ameliorate the alloxan-induced decrease in GK activity in isolated hepatocytes. researchgate.netebi.ac.uk Another study in db/db mice and lean C57 mice demonstrated that acute and chronic administration of this compound increased hepatic glucokinase activity in a dose-dependent manner, with a significantly higher increase observed in db/db mice compared to C57 mice. if-pan.krakow.pl This stimulatory effect on glucokinase activity was blocked by a GLP-1 antagonist, exendin 9-39. if-pan.krakow.pl Chronic this compound treatment in streptozotocin-treated C57 mice also resulted in the restoration of hepatic glycogen. if-pan.krakow.pl These effects on glucose uptake and glycogen synthesis are considered to be potentially insulin-independent, as GLP-1 receptors are known to activate kinases and factors involved in these processes. if-pan.krakow.pl
Table 1: Effects of this compound on Hepatic Glucokinase Activity and Glycogen Synthesis in Animal Models
| Animal Model | Treatment Duration & Dose | Key Hepatic Effect(s) | Reference |
| High-fat fed, alloxan-treated mice | 4 weeks, 10 nmol/kg twice daily | Ameliorated decreased glycogen synthesis and GK activity. | researchgate.netebi.ac.uk |
| db/db mice | Acute and Chronic treatment | Increased hepatic glucokinase activity (dose-dependent). | if-pan.krakow.pl |
| C57 mice | Acute and Chronic treatment | Increased hepatic glucokinase activity (less pronounced). | if-pan.krakow.pl |
| Streptozotocin-treated C57 mice | Chronic treatment | Restored hepatic glycogen. | if-pan.krakow.pl |
Modulation of Hepatic Gluconeogenic Pathways
This compound has been shown to modulate hepatic gluconeogenesis in animal models. Gluconeogenesis is the process by which glucose is synthesized in the liver from non-carbohydrate precursors. In 3-month-old mice, this compound treatment reduced the expression levels of key gluconeogenic enzymes, specifically glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov This reduction in enzyme expression is consistent with an inhibition of hepatic gluconeogenesis, leading to reduced glucose output. nih.gov The observed changes were accompanied by increased AKT activity and FOXO1 phosphorylation, suggesting a potential mechanism involving the de-activation of FOXO1, which is known to positively regulate G6Pase and PEPCK transcription. nih.gov However, this effect was attenuated in aging mice (20-22 months old). nih.gov Studies in intrauterine growth-retarded (IUGR) rats, a model exhibiting hepatic insulin resistance and increased hepatic glucose production, showed that neonatal this compound treatment normalized PEPCK and G6Pase mRNA levels. physiology.org
Table 2: Effects of this compound on Hepatic Gluconeogenic Enzymes in Animal Models
| Animal Model | Treatment | Key Hepatic Effect(s) | Reference |
| 3-month-old mice | This compound treatment | Decreased G6Pase and PEPCK expression. | nih.gov |
| IUGR rats (neonatal) | Neonatal this compound treatment | Normalized PEPCK and G6Pase mRNA levels. | physiology.org |
| Aging mice | This compound treatment | Attenuated effect on G6Pase and PEPCK expression. | nih.gov |
Reduction of Hepatic Lipid Accumulation (Steatohepatitis Models)
Preclinical research has demonstrated the efficacy of this compound in reducing hepatic lipid accumulation in models of steatohepatitis. In high-fat diet-induced obese mice, this compound treatment reversed hepatic accumulation of lipids and inflammation. plos.orgnih.gov This was associated with increased mRNA and protein expression of Sirt1 and its downstream factor, AMPK, and induced genes related to fatty acid oxidation and glucose metabolism. plos.orgnih.gov this compound treatment in ob/ob mice, a model of hepatic steatosis, significantly reduced hepatic triglyceride accumulation. nih.gov This reduction in hepatic lipid content in ob/ob mice treated with this compound was linked to improved insulin resistance and the release of adiponectin from adipocytes. nih.gov Studies in a diet-induced mouse model of non-alcoholic steatohepatitis (NASH) showed that this compound ameliorated mitochondrial TCA cycle flux and significantly decreased insulin resistance, steatosis, and hepatocyte lipotoxicity. bioscientifica.com Exenatide administration also downregulated hepatic lipogenic transcription factors like Srebp1c and Cd36. bioscientifica.com In a murine model of NASH induced by a methionine-choline deficient diet, this compound suppressed body weight gain and improved steatohepatitis, also altering hepatic fatty acid composition and reducing the Δ-5-desaturase index. spandidos-publications.com this compound has also shown beneficial effects in an experimental rat model of alcohol-associated fatty liver disease, improving alcohol-induced alterations in liver weight and hepatic triglyceride levels. nih.gov This reduction in hepatic steatosis was attributed to improved insulin signaling and fat metabolism. nih.gov
Table 3: Effects of this compound on Hepatic Lipid Accumulation in Steatohepatitis Models
| Animal Model | Key Hepatic Effect(s) | Reference |
| High-fat diet-induced obese mice | Reversed hepatic lipid accumulation and inflammation; increased Sirt1 and AMPK expression. | plos.orgnih.gov |
| ob/ob mice | Reduced hepatic triglyceride accumulation; improved insulin resistance. | nih.gov |
| Diet-induced NASH mice | Ameliorated mitochondrial TCA cycle flux; decreased insulin resistance, steatosis, and lipotoxicity; downregulated lipogenic genes. | bioscientifica.com |
| Murine model of NASH (MCD diet-induced) | Suppressed body weight gain; improved steatohepatitis; altered hepatic fatty acid composition. | spandidos-publications.com |
| Experimental rat model of ALD | Improved liver weight and hepatic triglyceride levels; improved insulin signaling and fat metabolism. | nih.gov |
Adipocyte Function and Adiponectin Regulation in Preclinical Models
This compound has been shown to influence adipocyte function and regulate adiponectin levels in preclinical models. Adiponectin is an adipokine secreted by adipose tissue that plays a crucial role in regulating glucose and lipid homeostasis and exhibits insulin-sensitizing effects. mdpi.com Studies have demonstrated that this compound upregulates adiponectin expression both in vitro and in vivo. mdpi.comnih.gov In mice, this compound treatment promoted adiponectin expression and increased circulating adiponectin levels. nih.gov More specifically, this compound treatment upregulated adiponectin levels in high-fat diet-fed mice to a level significantly higher than in mice fed a normal diet. nih.gov This upregulation of adiponectin expression by this compound in adipocytes has been linked to the activation of the Sirt1/Foxo-1 signaling pathway. mdpi.comnih.gov Suppression of either Sirt1 or Foxo-1 expression significantly impaired this compound-induced adiponectin expression. nih.gov Additionally, this compound treatment increased serum circulating adiponectin in ob/ob mice. nih.gov
Table 4: Effects of this compound on Adiponectin Levels in Animal Models
| Animal Model | Key Effect on Adiponectin | Reference |
| Mice | Promoted adiponectin expression; increased circulating adiponectin levels. | nih.gov |
| High-fat diet-fed mice | Upregulated adiponectin levels to a level higher than normal diet-fed mice. | nih.gov |
| ob/ob mice | Significantly increased serum circulating adiponectin compared to saline-treated controls. | nih.gov |
Other Organ System Effects in Preclinical Models
Beyond its effects on metabolic organs like the liver and adipose tissue, preclinical research has also explored the impact of this compound on other organ systems, including the gastrointestinal tract.
Gastrointestinal Motility Regulation in Animal Models
This compound has been shown to influence gastrointestinal motility in animal models. GLP-1, which this compound mimics, is known to inhibit gastric emptying and gastrointestinal motility. plos.orgekb.eg Studies using a rat model of irritable bowel syndrome (IBS) demonstrated that intraperitoneal administration of this compound normalized stress-induced defecation and visceral pain sensitivity. nih.govresearchgate.netucc.ie This effect appeared to involve the modulation of enteric neuronal function through GLP-1 receptors located in submucosal and myenteric ganglion neurons. nih.govresearchgate.netucc.ie this compound and interleukin-6 stimulated calcium responses in these neurons. nih.govucc.ie Furthermore, this compound administration inhibited colonic circular muscle contraction in experimental IBS rat models, while having no significant effect on longitudinal muscle contraction. spandidos-publications.com Research also suggests that this compound may modulate serotonin (B10506) transporter (SERT) expression in intestinal epithelial cells, which could influence gastrointestinal motility and visceral sensitivity. nih.gov
Table 5: Effects of this compound on Gastrointestinal Motility in Animal Models
| Animal Model | Key Gastrointestinal Effect(s) | Reference |
| Rat model of IBS | Normalized stress-induced defecation and visceral pain sensitivity; modulated enteric neuronal function. | nih.govresearchgate.netucc.ie |
| Experimental IBS rats | Inhibited colonic circular muscle contraction. | spandidos-publications.com |
| Colonic sensitized rats | Upregulated SERT expression in intestinal mucosa. | nih.gov |
Renal Mechanistic Studies (e.g., GLP-1R expression, cellular effects)
Preclinical studies have investigated the effects of this compound on kidney function and cellular processes, particularly in the context of diabetic kidney disease (DKD). The GLP-1 receptor (GLP-1R) is expressed in various sites within the kidneys, including proximal tubular cells, glomerular capillaries, and renal vascular walls. bu.edu.egahajournals.org
This compound has been shown to induce diuresis and natriuresis, which are thought to contribute to its protective actions on the kidneys, potentially independent of its glucose-lowering effects. ahajournals.orgahajournals.org This natriuretic effect may involve increasing renal plasma flow and glomerular filtration rate, as well as inhibiting the sodium-hydrogen exchanger 3 (NHE3) in proximal tubular cells. ahajournals.orgahajournals.orgresearchgate.net Studies in wild-type mice showed that parenteral administration of this compound induced diuresis and natriuresis associated with increases in glomerular filtration rate and fractional urinary fluid and Na(+) excretion. researchgate.net This was linked to increased renal membrane expression of NHE3 phosphorylated at S552 and S605, sites associated with cAMP-dependent PKA. researchgate.net
This compound also demonstrates protective effects against renal injury by mitigating oxidative stress, inflammation, and apoptosis. bu.edu.egmdpi.comresearchgate.net It has been shown to suppress oxidative stress by activating the antioxidative Nrf2-mediated signaling pathway. mdpi.com Furthermore, this compound can counteract fibrosis and reduce extracellular vesicle secretion in tubular epithelial cells under high-glucose conditions. researchgate.net The proliferation of human mesangial cells and fibrosis were suppressed upon increased PKA activation and cAMP levels following this compound administration. mdpi.com GLP-1R agonists, including this compound, have been shown to downregulate the hyperglycemia-induced expression of nuclear factor kappa B (NF-κB), a key mediator of renal inflammation. mdpi.com Decreased levels of NF-κB inhibit TNF-α expression in glomerular podocytes and increase eNOS levels in endothelial cells. mdpi.com
The kidney uptake mechanism of this compound has been investigated in preclinical studies, with megalin-mediated reabsorption in combination with metabolic trapping hypothesized as a mechanism. thno.org Studies using megalin-deficient mice demonstrated lower kidney uptake of an Exendin-3 analogue. thno.org
Retinal Cell Protection (e.g., in high-glucose induced models)
This compound has demonstrated protective effects on retinal cells in various preclinical models, particularly in conditions mimicking diabetic retinopathy (DR). GLP-1R is expressed throughout the retina, including the ganglion cell layer, inner plexiform layer, inner nuclear layer, outer plexiform layer, and inner segment, and has also been reported in retinal Müller cells and retinal pigment epithelial (RPE) cells. nih.govnih.govspandidos-publications.com
In high-glucose induced models, this compound has been shown to protect retinal cells from damage. It inhibited high glucose-induced cell death and decreased levels of reactive oxygen species (ROS), lactate (B86563) dehydrogenase release, and single-stranded DNA in adult human retinal pigment epithelial-19 (ARPE-19) cells. tandfonline.comnih.gov At an effective concentration (100 µM), this compound reduced mitochondrial levels of phospho-p66Shc (Ser36), cytoplasmic levels of cleaved caspase-3 and cytochrome-c, and NADPH oxidase levels in high glucose-treated cells. tandfonline.comnih.gov It also increased levels of glutathione (B108866) and magnesium superoxide (B77818) dismutase and protein levels of magnesium superoxide dismutase but downregulated total protein levels of protein kinase-β and p66Shc and inhibited c-Jun N-terminal kinase phosphorylation. tandfonline.comnih.gov These effects were inhibited by the GLP-1 receptor antagonist Exendin-9-39, suggesting they are mediated through GLP-1R activation. tandfonline.comnih.gov
This compound has also been shown to protect retinal ganglion cells (RGCs) from high glucose-induced apoptosis in cell line studies. ugent.benih.gov In primary cultures of retinal Müller cells, this compound decreased the effects of high glucose, reducing apoptosis and glial fibrillary acidic protein (GFAP) expression, which was concomitant with the inhibition of GLP-1R downregulation. nih.gov this compound treatment also decreased the expression of both placental growth factor and VEGF-A induced by high glucose exposure in Müller cells. mdpi.com
In diabetic animal models, this compound has been shown to prevent cell loss and decrease retinal thickness, reduce apoptosis, and mitigate reactive gliosis. nih.govmdpi.com It has also been reported to protect retinal cells from early diabetes by increasing the Bcl-2/Bax and Bcl-xL/Bax ratios. nih.gov this compound can alleviate retinal vascular leakage by protecting the blood-retinal barrier and reducing retinal vascular permeability in diabetic rats. mdpi.com Furthermore, it can restore injured microvascular patency in ischemia-reperfusion models, potentially through the GLP-1 receptor-PI3K/Akt-eNOS/NO-cGMP pathway. nih.gov this compound treatment ameliorated the reduction of NO induced by oxygen-glucose deprivation/reperfusion through a GLP-1 receptor/eNOS pathway. nih.gov
High glucose levels can lead to RPE cell injury by increasing oxidative stress, promoting pro-inflammatory gene expression, disrupting cell proliferation, and inducing apoptosis. spandidos-publications.com this compound has been shown to counteract high glucose-induced RPE cell apoptosis, increasing the expression of Bcl2 and reducing the expression of Bax and activation of caspases. mdpi.com
Advanced Research Methodologies and Experimental Models in Exendin 4 Studies
In vitro Cell Culture Systems
In vitro studies using various cell lines and primary cell cultures provide a controlled environment to examine the direct effects of Exendin-4 at the cellular level, elucidating its interactions with specific cell types and signaling pathways.
Pancreatic Islet and Beta-Cell Lines (e.g., MIN6, INS-1)
Pancreatic beta-cell lines, such as MIN6 and INS-1, are widely used to study the effects of this compound on insulin (B600854) secretion, beta-cell proliferation, and survival. These cell models express the GLP-1 receptor and respond to this compound stimulation.
Research findings in MIN6 cells have demonstrated that this compound can protect against lipotoxicity-induced apoptosis. Exposure of MIN6 cells to palmitate, a saturated fatty acid, leads to a significant increase in apoptosis, which is inhibited by this compound treatment. nih.gov This protective effect is associated with the activation of protein kinase B (PKB) and inhibition of the mitochondrial apoptotic pathway, including the downregulation of Bax. nih.gov this compound also enhances glucose-stimulated insulin secretion in the presence of palmitate in MIN6 cells. nih.gov Further studies in MIN6 cells indicate that this compound stimulates cyclin A2 expression, a key regulator of cell cycle progression, via the cAMP-PKA-CREB signaling pathway. diabetesjournals.org This stimulation of cyclin A2 is required for this compound-stimulated proliferation in these cells. diabetesjournals.org Additionally, this compound has been shown to attenuate human islet amyloid polypeptide (hIAPP)-induced autophagy and apoptosis in MIN6 cells, suggesting a protective role against IAPP-mediated beta-cell damage in type 2 diabetes mellitus. spandidos-publications.com this compound treatment decreased the ratio of light chain 3 (LC3)-II/I and increased p62 protein levels, indicating inhibition of autophagy. spandidos-publications.com It also reduced the activation of cleaved caspase-3 induced by hIAPP. spandidos-publications.com this compound has also been shown to protect MIN6 cells from tert-butyl hydroperoxide (t-BHP)-induced apoptosis by downregulating caspase-3 activity and inhibiting the IRE1-JNK-c-Jun signaling pathway. nih.gov
INS-1 cells, another commonly used beta-cell line, also express the GLP-1 receptor and are utilized to investigate this compound's effects on insulin gene expression and secretion. Studies have shown that this compound can stimulate insulin secretion and promote beta-cell proliferation in INS-1 cells.
Neuronal and Glial Cell Models (e.g., PC12, astrocytes, hippocampal neurons)
This compound's neuroprotective potential is frequently investigated using neuronal and glial cell models, including PC12 cells, astrocytes, and hippocampal neurons.
In PC12 cells, a cell line derived from a pheochromocytoma and often used as a model for dopaminergic neurons, this compound has demonstrated protective effects against various insults. This compound attenuates amyloid-beta (Aβ) oligomer-induced apoptosis in PC12 cells, increasing cell viability and improving neuronal morphology. nih.gov This protection is linked to the upregulation of anti-apoptotic protein Bcl-2 and reduction in caspase-3 levels, as well as enhanced phosphorylation of Akt and CREB, suggesting activation of neuronal survival signaling pathways. nih.gov, nih.gov this compound also protects PC12 cells from Aβ25-35-induced apoptosis by suppressing the expression of endoplasmic reticulum stress-related proteins such as CHOP, GRP78, and Caspase-12. e-century.us this compound can also decrease βAPP and sAPP protein levels in PC12 cells without causing cellular dysfunction. google.com
Studies on astrocytes, a type of glial cell, have shown that this compound can modulate their activity and exert neuroprotective effects. This compound reduces oxygen-glucose deprivation (OGD)-induced release of inflammatory factors like VEGF-A, MMP-9, MCP-1, and CXCL-1 from astrocytes, contributing to the protection of the blood-brain barrier in experimental stroke. nih.gov This effect is mediated, in part, by the inhibition of the JAK2/STAT3 signaling pathway in astrocytes. nih.gov this compound also increases the expression of extracellular superoxide (B77818) dismutase (EC-SOD) in cultured rat cortical astrocytes, potentially enhancing antioxidant defense in the brain. oatext.com This increase in EC-SOD expression is dependent on the GLP-1 receptor. oatext.com this compound localizes within astrocytes in the nucleus tractus solitarius (NTS) and induces prolonged activation (live cell calcium signaling), suggesting a role for astrocytic GLP-1R signaling in energy balance control. lsu.edu,
In cultured hippocampal neurons, this compound has been shown to protect against oxidative injury induced by Aβ. mdpi.com It also enhances GABA signaling in rat hippocampal CA3 pyramidal neurons, transiently increasing both synaptic and tonic GABA-activated currents, which may contribute to its effects on memory and cognition. diabetesjournals.org, plos.org this compound appears to potentiate a subpopulation of extrasynaptic GABAA receptors in these neurons. plos.org this compound has also been reported to improve neurite dendritic growth and spine maturation in primary hippocampal neurons under obesity conditions. researchgate.net
Endothelial Cell Lines (e.g., HUVECs)
Endothelial cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs), are used to investigate the direct effects of this compound on vascular function and angiogenesis.
This compound has been shown to protect HUVECs from oxidative stress-induced senescence and apoptosis. It attenuates hydrogen peroxide (H2O2)-induced senescence in HUVECs, an effect that is blocked by a GLP-1 receptor antagonist. ahajournals.org this compound also reduces t-BHP-induced apoptosis in HUVECs through the PI3K/Akt-Bcl-2-caspase-3 signaling pathway. nih.gov It downregulates caspase-3 activity and increases Bcl-2 protein levels, while reversing the inhibition of Akt phosphorylation induced by t-BHP. nih.gov Furthermore, this compound protects HUVECs from tunicamycin-induced apoptosis by inhibiting the IRE1α/JNK/caspase-3 pathway. nih.gov this compound treatment enhances the migration and proliferation of HUVECs, suggesting a pro-angiogenic effect. d-nb.info This pro-angiogenic activity is mediated, in part, through the GLP-1R/Akt/VEGF pathway. thno.org this compound also increases the expression of scavenger receptor class B type I (SR-BI) in HUVECs via the AMPK/FoxO1 pathway, which may contribute to improved atherogenic dyslipidemia and endothelial function. nih.gov, researchgate.net this compound induces a dose-dependent increase in intracellular cAMP concentration and increases the production of NO in HUVEC cells, along with increased levels of p-eNOS and GTPCH1. glpbio.com
Hepatic and Adipocyte Cell Models (e.g., HepG2, 3T3-L1)
Hepatic cell lines like HepG2 and adipocyte models such as 3T3-L1 are employed to study the effects of this compound on liver metabolism, steatosis, and adipogenesis.
In HepG2 cells, a human hepatoma cell line, this compound has been shown to reduce lipid accumulation induced by palmitic acid, an in vitro model of steatosis. nih.gov, plos.org This effect is mediated, in part, by the activation of β-catenin signaling, which leads to decreased expression of lipogenic transcription factors like SREBP-1 and PPARγ. nih.gov, plos.org this compound treatment also increases the expression of phosphorylated GSK-3β, nuclear β-catenin, and TCF4 in steatotic HepG2 cells. nih.gov, plos.org Transcriptome analysis of steatotic HepG2 cells treated with this compound revealed that this compound significantly reduces steatosis and modulates signaling pathways related to lipid metabolism, including the LXR/RXR and FXR/RXR pathways. mdpi.com this compound also reduces the expression of selenoprotein P (SEPP1) and fetuin-A, biomarkers for insulin resistance and nonalcoholic fatty liver disease, in HepG2 cells treated with palmitic acid or tunicamycin (B1663573), an ER stress inducer. e-enm.org This effect is mediated by the improvement of palmitic acid-induced endoplasmic reticulum stress through AMPK activation. e-enm.org this compound has also been shown to reverse the expression of a set of microRNAs in steatotic HepG2 cells, highlighting the potential role of miRNAs in the steatosis reduction effect. mdpi.com
While the search results provided detailed information on HepG2 cells, specific detailed findings regarding the direct effects of this compound on 3T3-L1 adipocytes within the provided context were not as extensively covered. However, studies in animal models (discussed below) do indicate effects on fat deposition.
In vivo Animal Models and Experimental Paradigms
In vivo studies using animal models, particularly genetically modified rodents, are crucial for understanding the systemic effects of this compound on glucose homeostasis, body weight, and organ function in a complex physiological setting.
Genetically Modified Rodent Models (e.g., db/db mice, GLP-1R knockout mice)
Genetically modified rodent models, such as db/db mice and GLP-1R knockout mice, are invaluable for studying the effects of this compound in the context of metabolic dysfunction and the role of the GLP-1 receptor.
Db/db mice are a widely used model of type 2 diabetes, characterized by leptin receptor deficiency, leading to obesity, insulin resistance, and hyperglycemia. Studies in db/db mice have shown that this compound treatment improves glycemic control, lowers hemoglobin A1c (HbA1c), fasting blood glucose, and plasma insulin levels. oup.com, nih.gov, researchgate.net this compound also reduces food consumption and body weight gain in db/db mice. oup.com Furthermore, this compound treatment in db/db mice has been shown to decrease hepatic lipid content and improve serum ALT levels, indicating a beneficial effect on hepatic steatosis. nih.gov, researchgate.net this compound can also enhance cholesterol efflux in macrophages and improve phagocytosis in macrophages in these mice. researchgate.net this compound has been shown to improve cognitive function in db/db mice, which is associated with increased brain insulin synthesis, activation of brain insulin signaling, and alleviation of tau hyperphosphorylation. nih.gov
GLP-1R knockout mice are essential for determining the GLP-1 receptor dependency of this compound's effects. Studies using GLP-1R knockout mice have confirmed that many of the glucose-lowering and anorectic effects of this compound are mediated through the GLP-1 receptor. oup.com, diabetesjournals.org, diabetesjournals.org For instance, the anorectic action of central this compound is absent in GLP-1R knockout mice, highlighting the necessity of the functional GLP-1 receptor for this effect. oup.com, diabetesjournals.org Double incretin (B1656795) receptor knockout (DIRKO) mice, lacking both GIPR and GLP-1R, fail to exhibit an improved glycemic response to this compound administration, further emphasizing the critical role of incretin receptors. diabetesjournals.org
Other animal models, such as Zucker fatty rats, have also been used to study this compound. In these rats, this compound treatment leads to a sustained reduction in food intake and weight gain, accompanied by a decrease in HbA1c, fasting blood glucose, and plasma insulin. oup.com MRI imaging in Zucker fatty rats showed that this compound reduced both subcutaneous and visceral fat deposition. oup.com
Data Table Examples:
Table 1: Effects of this compound on Apoptosis Markers in MIN6 Cells Treated with Palmitate
| Treatment | Apoptosis Rate (% of control) | Bax Expression (% of control) | Caspase-3 Activity (% of control) |
|---|---|---|---|
| Control | 100 | 100 | 100 |
| Palmitate | Increased | Increased | Increased |
Table 2: Effects of this compound on Inflammatory Markers in Astrocytes (OGD conditions)
| Marker | OGD Treatment | OGD + this compound Treatment |
|---|---|---|
| VEGF-A | Increased | Reduced |
| MMP-9 | Increased | Reduced |
| MCP-1 | Increased | Reduced |
Table 3: Effects of this compound on Lipid Metabolism Markers in HepG2 Cells Treated with Palmitic Acid
| Marker | Palmitic Acid Treatment | Palmitic Acid + this compound Treatment |
|---|---|---|
| SREBP-1 | Increased | Decreased |
| PPARγ | Increased | Decreased |
| β-catenin | Decreased | Increased |
Table 4: Effects of this compound on Metabolic Parameters in db/db Mice
| Parameter | Vehicle Treatment | This compound Treatment |
|---|---|---|
| HbA1c | Higher | Lower |
| Fasting Blood Glucose | Higher | Lower |
| Plasma Insulin | Higher | Lower |
| Body Weight Gain | Increased | Reduced |
Molecular and Biochemical Analysis Techniques
Protein Expression and Phosphorylation Analysis (e.g., Western Blot, Immunohistochemistry)
Western blotting and immunohistochemistry are widely used techniques to assess the expression levels and phosphorylation status of proteins involved in this compound signaling pathways.
Western blotting allows for the detection and quantification of specific proteins in cell or tissue lysates. Studies have utilized Western blotting to examine the effect of this compound on the expression of various proteins, including those involved in glucose metabolism, thermogenesis, and cellular signaling. For instance, Western blot analysis has shown that this compound treatment can increase the protein expression of MAFA and NeuroD1 in cell clusters fortunepublish.com. It has also been used to confirm the upregulation of mitochondrial proteins involved in oxidative phosphorylation following this compound treatment fortunepublish.com. In muscle tissue of mice, Western blotting revealed that this compound injection increased the expression of PPARα and phosphorylated AMPK protein bioscientifica.com. Similarly, in HepG2 cells, this compound treatment enhanced the protein expression of Sirt1 and phospho-AMPK plos.org. Western blotting is also employed to assess the phosphorylation of key signaling molecules like ERK1/2, p38, and JNK, showing peak phosphorylation levels after this compound treatment nih.gov. Furthermore, it has been used to examine the effect of this compound on the phosphorylation of VE-cadherin at specific tyrosine residues, demonstrating a reduction in phosphorylation induced by thrombin physiology.org. The technique has also been applied to study the phosphorylation of MLC, showing that this compound effectively suppresses thrombin-induced MLC phosphorylation in endothelial cells physiology.org. In the context of neuroprotection, Western blotting has been used to analyze the expression of phosphorylated AMPK frontiersin.org. The method has also confirmed increased expression of GLUT2 protein in response to this compound in pancreatic beta-cell lines researchmap.jpnih.gov.
Immunohistochemistry provides spatial information about protein localization within tissues. This technique has been used to examine the distribution of GLP-1 binding sites in the rat brain, revealing specific areas with high receptor density nih.gov. Immunohistochemistry on tumors from mice treated with this compound and/or metformin (B114582) showed decreased expression of Ki67, a proliferation marker, and P504S, a prostate cancer marker plos.org. It has also been used to assess the phosphorylation of CREB in focal cerebral ischemia models nih.gov. In breast cancer studies, Ki67 immunohistochemistry revealed that this compound significantly reduced breast cancer cell proliferation in tumors oup.com.
Receptor Binding Assays and Ligand Displacement Studies
Receptor binding assays are fundamental for characterizing the interaction between this compound and its primary target, the GLP-1 receptor. These assays determine the affinity and specificity of this compound binding. Competitive cell-binding assays are commonly used, where the binding of a radiolabeled ligand (such as 125I-exendin(9-39) or 125I-GLP-1) to GLP-1R-expressing cells is measured in the presence of increasing concentrations of unlabeled this compound or its analogs nih.govthno.org. Exendin(9-39), a truncated form of this compound, acts as a GLP-1R antagonist and a competitive inhibitor in these assays thno.orgresearchgate.net. These studies have shown that this compound inhibits the binding of radiolabeled antagonists in a dose-dependent manner, allowing for the determination of IC50 values thno.org. For example, the IC50 value for this compound binding to GLP-1R positive INS-1 cells was determined to be 303.3 ± 1.7 pmol/L in one study thno.org. Competitive binding assays using 125I-exendin-4(9-39) have also been used to assess the affinity of different this compound and GLP-1 analogs to the GLP-1R and its N-terminal domain nih.gov.
Ligand displacement studies are a type of competitive binding assay used to confirm the specificity of binding and determine the affinity of unlabeled ligands. In these experiments, increasing concentrations of unlabeled this compound are used to displace a bound radiolabeled ligand from the receptor snmjournals.org. Displacement experiments have been performed on tissue sections to measure the binding affinity of this compound and its analogs to GLP-1 receptors snmjournals.org. These studies help to understand how effectively this compound competes with other ligands for binding to the GLP-1R.
Second Messenger Quantification (e.g., cAMP)
Quantification of second messengers, particularly cyclic AMP (cAMP), is critical for understanding the downstream signaling events initiated by this compound binding to the GLP-1R, as GLP-1R is a Gs protein-coupled receptor that primarily signals through the cAMP pathway physiology.orgfrontiersin.org. This compound activates adenylyl cyclase, leading to an increase in intracellular cAMP levels researchgate.net. Various methods are used to quantify cAMP, including competitive ELISA and immunoassay kits physiology.orgnih.gov. Studies have shown that this compound treatment leads to a significant increase in intracellular cAMP levels in various cell types, including endothelial cells and vascular smooth muscle cells physiology.orgphysiology.org. The increase in cAMP can be rapid, with maximal levels observed within minutes of this compound stimulation physiology.orgresearchgate.net. For instance, this compound induced a threefold increase in intracellular cAMP levels in vascular smooth muscle cells, with the maximal effect achieved at 1 minute physiology.org. In rat hepatocytes, GLP-1 and this compound treatment resulted in a marked increase in cAMP production, which was significantly reduced by pretreatment with a GLP-1R antagonist nih.gov. cAMP assays are also used to evaluate the functionality of the GLP-1R and the potency of this compound and its analogs in stimulating cAMP production researchgate.netdiscoverx.com.
Reporter Gene Assays for Pathway Activity
Reporter gene assays are valuable tools for assessing the transcriptional activity of genes regulated by this compound signaling pathways. These assays typically involve transfecting cells with a plasmid containing a reporter gene (such as luciferase) under the control of a promoter or response element that is activated by the pathway of interest. By measuring the activity of the reporter gene, researchers can indirectly quantify the activation of the signaling pathway.
Reporter gene assays have been used to study the effect of this compound on the transcriptional activity of various genes. For example, a cAMP response element (CRE)-driven luciferase reporter plasmid is used to assess ligand-based activation of GLP-1R activity via intracellular cAMP levels discoverx.comiiitd.edu.in. This compound has been shown to produce a dose-dependent activation of GLP-1R in cells transfected with a CRE reporter gene iiitd.edu.in. Reporter gene assays have also been employed to investigate the regulation of specific genes by this compound, such as ABCA1 and GLUT2. Studies have shown that this compound stimulates the promoter activity of ABCA1 and GLUT2, and this effect can be inhibited by blocking specific kinases involved in the downstream signaling cascade researchmap.jpnih.govnih.gov. These assays help to elucidate the molecular mechanisms by which this compound influences gene expression. This compound has also been shown to enhance the promoter activity of hSR-BI/CLA-1 via the AMPK pathway using luciferase reporter plasmids mdpi.com.
Advanced Biophysical and Imaging Techniques
Advanced biophysical and imaging techniques provide insights into the dynamic interactions of this compound with its receptor and its localization within cells.
Time-Resolved FRET (TR-FRET) for Receptor Dynamics
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a powerful technique used to study molecular interactions and conformational changes in real-time. In the context of this compound research, TR-FRET is used to monitor GLP-1 receptor dynamics, including ligand binding kinetics, receptor internalization, and recycling. TR-FRET assays can measure the proximity of labeled molecules based on energy transfer between a donor and an acceptor fluorophore with a long-lived emission biorxiv.orgresearchgate.net.
Competitive TR-FRET assays are used to measure the binding affinity of this compound and its analogs to the GLP-1R biorxiv.orgbiorxiv.orgnih.gov. These assays involve labeling the receptor or a competing ligand with a TR-FRET probe and measuring the displacement of the labeled ligand by unlabeled this compound biorxiv.orgnih.gov. TR-FRET has also been adapted to study receptor internalization and trafficking. By labeling the GLP-1R with a donor fluorophore and using an acceptor in the extracellular space or within endosomes, researchers can track the movement of the receptor upon this compound stimulation biorxiv.orgresearchgate.netbiorxiv.org. For instance, diffusion-enhanced resonance energy transfer (DERET), a TR-FRET-based method, has been used to quantify the movement of GLP-1R away from the cell surface researchgate.netnih.gov. TR-FRET assays have also been developed to monitor the translocation of labeled GLP-1R to late endosomes/lysosomes biorxiv.orgnih.gov. These studies provide kinetic data on receptor trafficking events induced by this compound. TR-FRET can also detect receptor-receptor interactions and clustering biorxiv.orgscispace.com.
Confocal Microscopy for Subcellular Localization
Confocal microscopy is an imaging technique that provides high-resolution images of biological samples, allowing for the visualization of fluorescently labeled molecules within cells and tissues. This technique is used in this compound research to study the subcellular localization of the GLP-1 receptor and this compound itself.
By labeling this compound or the GLP-1R with fluorescent probes, researchers can use confocal microscopy to visualize their distribution within cells and observe changes in localization upon ligand binding. Confocal microscopy has demonstrated that fluorescently labeled this compound can be localized within GLP-1R-containing endosomes after stimulation biorxiv.org. It has also been used to analyze the internalization of SNAP-GLP-1R fusion proteins in response to this compound treatment nih.govplos.org. Confocal microscopy allows for the visualization of receptor internalization into endocytic vesicles and their subsequent trafficking plos.org. Studies have used confocal microscopy to examine the cell surface localization of the GLP-1R and observe its internalization upon exposure to this compound nih.gov. The technique can also be used to study the co-localization of the GLP-1R with markers of different subcellular compartments, such as endosomes researchgate.net. Confocal microscopy is valuable for providing visual evidence of the dynamic redistribution of receptors and ligands within the cell.
Conformational Biosensors
Conformational biosensors are utilized to investigate the dynamic structural changes of the GLP-1R upon binding with ligands like this compound. These biosensors can reveal distinct states associated with the active conformation of the receptor, which are often difficult to resolve using traditional structural methods like crystallography or cryo-electron microscopy. acs.org
Studies comparing this compound with acylated analogs, such as this compound-C16, have employed conformational biosensor approaches to assess the movement of the GLP-1R extracellular domain. nih.govresearchgate.netnih.gov For instance, this compound-C16 showed a reduced ability to promote the movement of the GLP-1R extracellular domain compared to this compound. researchgate.netnih.gov This was associated with differences in downstream signaling, including a bias towards G protein recruitment and reduced β-arrestin-2 recruitment efficacy for this compound-C16. nih.govnih.gov These findings highlight how modifications to the this compound structure can influence GLP-1R signaling and trafficking, as measured by conformational biosensors. nih.govnih.gov
Preclinical Imaging Probes for GLP-1R Expression (e.g., radiolabeled this compound analogs)
Radiolabeled this compound analogs are widely used as preclinical imaging probes to visualize and quantify GLP-1R expression in vivo, particularly in pancreatic beta cells and insulinomas. nih.govthno.orgfrontiersin.org The high specificity of this compound for GLP-1R makes it a promising base for developing tracers for nuclear imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govthno.orgfrontiersin.org
Early preclinical studies successfully visualized insulinomas using this compound conjugated with a linker and chelator for radiolabeling, such as [Lys40(Ahx-DTPA-111In)NH2]-exendin-4 ([111In]-DTPA-exendin-4). frontiersin.orgsnmjournals.org This marked a significant step for GLP-1R molecular visualization. frontiersin.org Subsequently, various radiolabeled this compound analogs using different radioisotopes and chelators have been developed and evaluated in preclinical models. thno.orgsnmjournals.orgsnmjournals.org Examples include 68Ga-labeled analogs such as [Nle14,Lys40(Ahx-DOTA-68Ga)NH2]-exendin-4 (68Ga-DOTA-exendin-4), [Cys40(MAL-NOTA-68Ga)NH2]-exendin-4 (68Ga-NOTA-exendin-4), and [Lys40(NODAGA-68Ga)NH2]-exendin-4 (68Ga-NODAGA-exendin-4). snmjournals.org Other radioisotopes like 64Cu, 99mTc, 111In, and 18F have also been used to label this compound or its analogs for preclinical imaging studies. frontiersin.orgthno.orgsnmjournals.org
Preclinical studies in rats and monkeys have demonstrated that the uptake of radiolabeled this compound analogs in the pancreas is mediated by specific receptor binding to GLP-1R. snmjournals.org Dose escalation studies with tracers like 68Ga-DO3A-exendin-4 in rats and cynomolgus monkeys have shown that increasing amounts of unlabeled this compound compete with the radiolabeled ligand for binding, indicating receptor-specific uptake. snmjournals.org Furthermore, studies in mouse models of type 1 and type 2 diabetes mellitus using probes like 111indium-labeled this compound derivative ([Lys12(111In-BnDTPA-Ahx)]this compound) have captured longitudinal changes in beta cell mass. frontiersin.org
The development of these radiolabeled this compound analogs is crucial for non-invasive evaluation of beta cell mass and for localizing GLP-1R expressing tumors in preclinical settings. nih.govfrontiersin.orgresearchgate.net
Here is a summary of some radiolabeled this compound analogs used in preclinical imaging:
| Radiolabel | Chelator/Modification | Analog Name (Example) | Imaging Modality (Preclinical) | Reference |
| 111In | DTPA-Ahx | [Lys40(Ahx-DTPA-111In)NH2]-exendin-4 | SPECT | frontiersin.orgsnmjournals.org |
| 68Ga | DOTA | 68Ga-DOTA-exendin-4 | PET | snmjournals.org |
| 68Ga | NODAGA | 68Ga-NODAGA-exendin-4 | PET | snmjournals.orgresearchgate.net |
| 68Ga | NOTA | 68Ga-NOTA-exendin-4 | PET | snmjournals.org |
| 64Cu | DOTA, NOTA | 64Cu-DOTA/NOTA-Exenatide | PET | snmjournals.org |
| 99mTc | HYNIC | 99mTc-HYNIC-exendin-4 | SPECT | frontiersin.org |
| 111In | BnDTPA-Ahx | [Lys12(111In-BnDTPA-Ahx)]this compound | SPECT | frontiersin.org |
| 68Ga | DO3A | 68Ga-DO3A-exendin-4 | PET | snmjournals.org |
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Preclinical Settings
Pharmacokinetic and pharmacodynamic (PK/PD) modeling plays a vital role in understanding the disposition and effects of this compound in preclinical animal models. frontiersin.orgquestjournals.org These models help to characterize the relationship between this compound exposure and its pharmacological effects, optimize study designs, and predict responses in different species. frontiersin.org
Mechanism-based PK/PD models have been developed for this compound to account for factors such as receptor-mediated endocytosis via GLP-1R, which is a primary mechanism for its nonlinear disposition. nih.govresearchgate.net Studies in rats, monkeys, and humans have examined the time profiles of this compound concentrations after various routes of administration (intravenous, subcutaneous, continuous intravenous infusion) and analyzed data for glucose and insulin responses. nih.govresearchgate.net
In type 2 diabetic Goto-Kakizaki rats, a mechanistic PK/PD model described the disposition and effects of this compound on glucose and insulin homeostasis. nih.govnih.gov The model characterized this compound pharmacokinetics using a target-mediated drug disposition model. nih.govnih.gov Pharmacodynamically, the model described glucose turnover with an indirect response model where insulin stimulates glucose disposition, and insulin turnover with an indirect response model with a precursor compartment. nih.govnih.gov this compound was found to increase insulin release in a dose-dependent manner, followed by a rebound effect. nih.govnih.gov The model also captured a hyperglycemic action modeled by increased hepatic glucose production. nih.govnih.gov
Preclinical studies using rat models have compared the metabolic clearance rate (MCR), half-life, and volume of distribution (Vd) of this compound with other peptides like GLP-1 and glucagon (B607659). ucl.ac.uk These studies showed that this compound had a significantly lower MCR and a statistically significantly higher Vd compared to GLP-1 and glucagon. ucl.ac.uk
The metabolic stability of this compound has also been investigated in preclinical settings, such as in rat liver and kidney homogenates. semanticscholar.org These studies revealed that this compound was degraded in both tissues, with a significantly faster degradation rate in the kidney compared to the liver. semanticscholar.org The half-life of this compound in rat kidney homogenate was reported as 7.8 minutes, while in liver homogenate it was 100.9 minutes. semanticscholar.org Identification of cleavage products in these homogenates indicated that this compound metabolism involves initial endoproteolytic cleavage followed by exoproteolytic digestion. semanticscholar.org
PK/PD modeling in preclinical studies provides valuable insights into the mechanisms underlying this compound's effects and helps in optimizing the development of this compound-based therapeutics. nih.govfrontiersin.org
Here is a table summarizing some preclinical PK parameters for this compound in rats:
| Parameter | Value (Rat) | Reference |
| Metabolic Clearance Rate (MCR) | 10.1 ± 2.5 ml/min/kg | ucl.ac.uk |
| Volume of Distribution (Vd) | 429.7 ± 164.9 ml/kg | ucl.ac.uk |
| Half-life (intravenous) | 18-41 min | semanticscholar.org |
| Half-life (kidney homogenate) | 7.8 min | semanticscholar.org |
| Half-life (liver homogenate) | 100.9 min | semanticscholar.org |
Note: Half-life values can vary depending on the route of administration and experimental conditions.
Q & A
Q. How can researchers determine the receptor-binding affinity of Exendin-4?
To quantify this compound’s interaction with the GLP-1 receptor, competitive binding assays (e.g., radioligand displacement) are used. Calculate the half-maximal inhibitory concentration (IC₅₀) using dose-response curves. For example, this compound exhibits an IC₅₀ of 3.22 nM in GLP-1 receptor-expressing cell lines, as validated via in vitro assays .
Q. What methodologies assess this compound’s antioxidant effects in diabetic models?
Measure reactive oxygen species (ROS) production using fluorescent probes (e.g., DCFH-DA) and quantify antioxidant markers (e.g., SOD, catalase) via ELISA. This compound reduces ROS and upregulates antioxidant defenses in pericytes under hyperglycemia, independent of glucose-lowering effects .
Q. How to evaluate this compound’s neuroprotective efficacy in ischemic stroke models?
Use transient middle cerebral artery occlusion (tMCAO) in rodents. Measure infarct volume (MRI or TTC staining) and behavioral outcomes. This compound administered post-stroke reduces neuronal damage and promotes microglial M2 polarization, even in aged diabetic mice .
Advanced Research Questions
Q. How to design pharmacokinetic/pharmacodynamic (PK/PD) models for this compound in diabetic rats?
Develop mechanism-based PK/PD models integrating plasma concentration-time profiles (via LC-MS/MS) and glucose-insulin dynamics. For acute hyperglycemia in Goto-Kakizaki rats, model hepatic glucose production and insulin secretion pathways, validating with separate dose-response studies .
Q. What experimental approaches test this compound’s anti-tumoral properties in neuroblastoma?
Use 3D cell cultures and extracellular matrix (ECM) adhesion arrays to assess differentiation (e.g., neurite protrusion quantification) and migration (Boyden chamber assays). This compound increases vitronectin adhesion and reduces anchorage-independent growth in SH-SY5Y cells .
Q. How to resolve contradictions in this compound’s acute glycemic effects?
In diabetic models, this compound may transiently increase blood glucose via hepatic glucose production despite enhancing insulin secretion. Use hyperinsulinemic-euglycemic clamps to isolate hepatic vs. peripheral effects, and compare acute vs. chronic dosing regimens .
Q. What strategies analyze age-dependent metabolic responses to this compound?
Compare young vs. aging mice using glucose tolerance tests (GTT), insulin sensitivity indices (HOMA-IR), and gene expression profiling (RNA-seq). This compound lowers glucose via reduced gluconeogenesis (young) and improved insulin sensitivity (aging), highlighting divergent pathways .
Q. How to investigate macrophage-mediated osteogenic effects of this compound?
Deplete macrophages using clodronate liposomes in ovariectomized (OVX) mice. Assess bone mass (micro-CT) and TGF-β1 expression (immunohistochemistry). This compound requires macrophage polarization to M2 subtype for BMSC migration and osteogenesis .
Q. How to engineer glucose-responsive this compound delivery systems?
Design synthetic biology constructs using carbon catabolite repression (e.g., TetR-regulated promoters) in E. coli. Test glucose-dependent secretion via ELISA and validate bioavailability with cell-penetrating peptides (CPPs) .
Methodological Considerations for Data Analysis
Q. How to address variability in this compound’s metabolic outcomes across studies?
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons (e.g., age or dose stratification) .
- Mechanistic clarity : Distinguish glucose-dependent vs. -independent effects via in vitro hyperglycemic models .
- Model validation : Cross-validate PK/PD predictions with independent in vivo datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
